Cholesteryl hydroxystearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
40445-72-5 |
|---|---|
Molecular Formula |
C45H80O3 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C45H80O3/c1-7-8-9-16-22-37(46)23-17-14-12-10-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h25,34-35,37-42,46H,7-24,26-33H2,1-6H3/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
XKMYWNHZAQUEPY-YZGJEOKZSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Other CAS No. |
40445-72-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cholesteryl Hydroxystearate: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a multifaceted compound with significant applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, synthesis, and analysis. Furthermore, it explores its biological activities, particularly its emerging role in immunomodulation, and proposes a potential signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this unique cholesterol derivative.
Core Properties and Characteristics
This compound is a white, waxy solid or a white to slightly yellowish crystalline substance.[1][2][3] It is characterized by its lipophilic nature, being soluble in non-polar solvents and insoluble in water.[2][3] This inherent hydrophobicity is a key determinant of its function in various applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C45H80O3 | [1][4][] |
| Molecular Weight | 669.1 g/mol | [1][4] |
| Appearance | White, waxy solid or white to slightly yellowish crystalline substance | [1][2][3] |
| Melting Point | ~ 75-80 °C | [2] |
| Solubility | Insoluble in water; Soluble in non-polar solvents | [2][3] |
| Computed XLogP3-AA | 15.6 | [1] |
| Computed Topological Polar Surface Area | 46.5 Ų | [1] |
Chemical Structure
This compound is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of 12-hydroxystearic acid.[3] The chemical structure is depicted below.
Figure 1: Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of cholesterol with 12-hydroxystearic acid. While specific, detailed protocols for this exact compound are not widely published, a general procedure based on established esterification methods can be outlined. Common methods for the synthesis of cholesteryl esters include direct esterification, acylation with acyl chlorides, and ester exchange.[]
Generalized Esterification Protocol:
-
Reactant Preparation: Dissolve cholesterol and a slight molar excess of 12-hydroxystearic acid in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Figure 2: Generalized Experimental Workflow for Synthesis and Purification.
Analysis of this compound
The characterization and analysis of this compound can be performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. For cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the cholestadiene ion, is often observed.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra would confirm the presence of the cholesterol backbone and the 12-hydroxystearate acyl chain, with characteristic signals for the steroidal protons and the protons and carbons of the fatty acid chain.
Biological Activity and Signaling
This compound has been noted for its biological activities, particularly its potential in immunomodulation and its relevance in the context of atherosclerosis.
Immunomodulatory Effects
Studies have indicated that this compound can exhibit immune regulatory activity. It has been shown to significantly promote the secretion of nitric oxide (NO) by mouse peritoneal macrophages.[] This suggests a role in modulating macrophage function, which is critical in both innate and adaptive immunity. Furthermore, it has been observed to activate mouse T cells, promoting their secretion of tumor necrosis factor (TNF) and interferon (IFN).[]
Role in Atherosclerosis
Cholesterol and its esters are central to the pathogenesis of atherosclerosis. Oxidized cholesteryl esters are known to accumulate in atherosclerotic lesions and contribute to the inflammatory processes within the arterial wall.[9] While the specific role of this compound in this context is not fully elucidated, its potential to modulate immune cell function suggests it could influence the progression of atherosclerosis.
Proposed Signaling Pathway
The precise signaling pathway initiated by this compound is not yet fully characterized. However, based on the known activities of its constituent molecules and related oxysterols, a plausible pathway can be proposed. Cholesterol and its metabolites are known to interact with nuclear receptors such as the Liver X Receptors (LXRs) and influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[10] The observed increase in NO production in macrophages could be mediated through the activation of inducible nitric oxide synthase (iNOS), which is often regulated by transcription factors like NF-κB.
References
- 1. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ferwer.com [ferwer.com]
- 4. GSRS [precision.fda.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Hydroxystearate (CAS 40445-72-5): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl hydroxystearate (CAS 40445-72-5), an ester of cholesterol and hydroxystearic acid, is a multifaceted compound with emerging applications in biomedical research and drug delivery. While traditionally utilized in the cosmetics industry for its emollient and viscosity-controlling properties, recent preliminary data suggests its potential role in modulating key biological processes, including immune responses and enzyme inhibition. This technical guide provides a comprehensive overview of the current, albeit limited, research applications of this compound, focusing on its potential therapeutic benefits. This document outlines its chemical and physical properties, summarizes available quantitative data, and provides detailed experimental protocols for investigating its biological activities. Furthermore, it visualizes potential signaling pathways and experimental workflows to aid researchers in designing future studies.
Chemical and Physical Properties
This compound is a large, lipophilic molecule with the chemical formula C45H80O3 and a molecular weight of approximately 669.13 g/mol .[] Its structure combines the rigid steroid nucleus of cholesterol with a long, hydroxylated fatty acid chain, imparting unique physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40445-72-5 | N/A |
| Molecular Formula | C45H80O3 | [] |
| Molecular Weight | 669.13 g/mol | [] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in nonpolar organic solvents | N/A |
Note: Specific quantitative data for properties like melting point, boiling point, and density are not consistently reported in publicly available literature and may vary depending on the purity and isomeric form of the compound.
Research Applications in Biomedicine
Preliminary research suggests that this compound may have therapeutic potential in several areas, primarily stemming from its purported immunomodulatory and enzyme-inhibitory activities.
Immunomodulation: Macrophage Activation
There are indications that this compound can stimulate macrophages, a key component of the innate immune system.[] Activated macrophages play a crucial role in host defense and inflammation, and their modulation can have significant therapeutic implications. One of the key indicators of macrophage activation is the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.
It is hypothesized that this compound may activate macrophages through signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.
Caption: Proposed NF-κB signaling pathway for macrophage activation by this compound.
Enzyme Inhibition: α-Glucosidase
This compound has been reported to exhibit inhibitory activity against α-glucosidase.[] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes.
Table 2: Potential Quantitative Data for α-Glucosidase Inhibition by this compound
| Parameter | Description | Expected Value/Unit |
| IC50 | Concentration for 50% inhibition | µM or µg/mL |
| Ki | Inhibition constant | µM |
| Vmax | Maximum reaction velocity | (unit of product)/min |
| Km | Michaelis constant | µM |
Note: Specific quantitative data for this compound is not currently available in peer-reviewed literature. The table indicates the types of data that would be generated from inhibition studies.
Potential Applications in Drug Delivery
The amphiphilic nature of this compound, combining a hydrophilic hydroxyl group with a large lipophilic sterol and fatty acid backbone, makes it a candidate for use in drug delivery systems. Such molecules can self-assemble into various nanostructures, such as nanoparticles or liposomes, which can encapsulate and deliver therapeutic agents.
Caption: General workflow for the formulation and characterization of this compound-based drug delivery nanoparticles.
Experimental Protocols
The following are generalized protocols for investigating the potential biological activities of this compound. These protocols are based on standard methodologies and would require optimization for this specific compound.
Macrophage Nitric Oxide Production Assay
Objective: To determine if this compound stimulates nitric oxide (NO) production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) (positive control)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM. The final solvent concentration should be non-toxic to the cells (typically <0.1%).
-
Remove the old media from the cells and replace it with fresh media containing different concentrations of this compound.
-
Include a vehicle control (solvent only) and a positive control (e.g., 1 µg/mL LPS).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add:
-
20 µL of various concentrations of this compound solution.
-
20 µL of α-glucosidase solution (in phosphate buffer).
-
Include a vehicle control and a positive control (acarbose).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 80 µL of Na2CO3 solution to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Conclusion and Future Directions
This compound presents an intriguing profile for researchers in the biomedical and pharmaceutical fields. The preliminary data, though sparse, suggests potential therapeutic avenues in immunomodulation and metabolic disease. However, rigorous scientific investigation is required to validate these initial findings. Future research should focus on:
-
Quantitative Characterization: Detailed studies to determine the precise physicochemical properties of this compound.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm its effects on macrophage activation, α-glucosidase inhibition, and its potential role in atherosclerosis. This should include elucidation of the underlying molecular mechanisms and signaling pathways.
-
Drug Delivery System Development: Systematic formulation and characterization of this compound-based drug delivery systems to assess their efficacy for encapsulating and delivering various therapeutic agents.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising applications of this compound.
References
The Untapped Potential of Cholesteryl Hydroxystearate in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl hydroxystearate, a cholesterol ester, is emerging as a compound of significant interest within the biomedical research community. Its unique physicochemical properties, including its propensity to form liquid crystals, make it a versatile candidate for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, consolidating its known biological activities, potential therapeutic applications, and relevant experimental methodologies. While quantitative data on its specific efficacy remains nascent, this document aims to equip researchers with the foundational knowledge and procedural frameworks to explore its full potential in areas such as atherosclerosis, hypercholesterolemia, immunomodulation, and as a potential antidiabetic agent.
Introduction to this compound
This compound is an ester formed from cholesterol and hydroxystearic acid. The position of the hydroxyl group on the stearic acid chain can vary, with 12-hydroxystearate and 9-hydroxystearate being common isomers. This structural feature imparts amphiphilic properties to the molecule, influencing its self-assembly into various liquid crystalline structures. These ordered fluid phases are particularly relevant for biomedical applications, offering unique possibilities for drug delivery and interaction with biological membranes.
Chemical Structure:
Cholesteryl Hydroxystearate: A Lipid-Based Compound for Advanced Medical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a lipid-based compound with emerging potential in the medical field. Its unique physicochemical properties, stemming from the combination of the rigid cholesterol backbone and the hydroxyl-functionalized fatty acid chain, make it a versatile component for various biomedical applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its utility in drug delivery, immunomodulation, and diagnostics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel lipid-based therapeutics and diagnostic agents. While direct research on this compound is still developing, this guide draws upon existing knowledge of cholesterol esters and related lipid systems to provide a thorough understanding of its potential.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through established esterification methods. A common approach involves the reaction of cholesterol with 12-hydroxystearic acid, often in the presence of a catalyst.
Synthesis Protocols
2.1.1 Esterification using Acyl Chloride
This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, which then readily reacts with cholesterol.
-
Materials: 12-hydroxystearic acid, thionyl chloride (SOCl₂), cholesterol, pyridine (B92270), and an anhydrous non-polar solvent (e.g., toluene).
-
Procedure:
-
Reflux 12-hydroxystearic acid with an excess of thionyl chloride to produce 12-hydroxystearoyl chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting acyl chloride and an equimolar amount of cholesterol in anhydrous toluene.
-
Add a small amount of pyridine to act as a catalyst and scavenger for the HCl produced.
-
Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Cool the reaction mixture and wash with dilute acid, then with water to remove pyridine and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/acetone (B3395972) mixture).
-
2.1.2 Direct Esterification (Fischer Esterification)
This method involves the direct reaction of cholesterol and 12-hydroxystearic acid in the presence of an acid catalyst.
-
Materials: Cholesterol, 12-hydroxystearic acid, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Procedure:
-
Dissolve equimolar amounts of cholesterol and 12-hydroxystearic acid in toluene.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards product formation.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a weak base.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by recrystallization.
-
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in medical formulations. While specific experimental data for this compound is limited, the following table summarizes key computed and expected properties based on its structure and data from similar cholesterol esters.
| Property | Value | Source/Method |
| Molecular Formula | C₄₅H₈₀O₃ | PubChem |
| Molecular Weight | 669.1 g/mol | PubChem |
| Appearance | White, waxy solid | LookChem |
| Melting Point | ~75-80 °C | LookChem |
| Solubility | Soluble in non-polar solvents, practically insoluble in water. | LookChem |
| LogP (calculated) | ~15.6 | PubChem |
| Critical Micelle Concentration (CMC) | Not experimentally determined. Expected to be very low due to high hydrophobicity. | Inferred |
Medical Applications
This compound holds promise in several medical fields, primarily due to its biocompatibility and its ability to self-assemble into various structures.
Drug Delivery Systems
The amphiphilic nature of this compound makes it an excellent candidate for the formulation of lipid-based drug delivery systems, such as nanoparticles and liposomes. These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
3.1.1 Nanoparticle Formulation
Nanoprecipitation is a common and straightforward method for preparing this compound-based nanoparticles.
-
Experimental Protocol: Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and the hydrophobic drug (e.g., curcumin) in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent displacement causes the precipitation of the drug and this compound as nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.
-
Purification: The nanoparticles can be purified by centrifugation or dialysis to remove the free drug and excess stabilizer.
-
3.1.2 Characterization of Nanoparticles
| Parameter | Typical Values | Method |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV (uncoated) | Electrophoretic Light Scattering (ELS) |
| Drug Loading (%) | 5 - 15% | UV-Vis Spectroscopy or HPLC |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy or HPLC |
Note: The actual values will depend on the specific formulation parameters such as the drug used, drug-to-lipid ratio, and the type and concentration of the stabilizer.
3.1.3 In Vitro Drug Release
The release of the encapsulated drug from this compound nanoparticles can be evaluated using a dialysis method.
-
Experimental Protocol: In Vitro Drug Release
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Immunomodulatory Effects
Cholesterol and its derivatives are known to play a significant role in modulating the immune system. This compound may exert immunomodulatory effects by influencing the function of immune cells such as macrophages and T-lymphocytes.
3.2.1 Macrophage Activation and Nitric Oxide Production
Cholesteryl esters can influence macrophage activation and the production of signaling molecules like nitric oxide (NO). The potential mechanism involves the modulation of intracellular signaling pathways.
-
Hypothesized Signaling Pathway: Macrophage Activation
An In-depth Technical Guide to the Thermal Properties of Cholesteryl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Cholesteryl hydroxystearate, a cholesterol ester of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This document outlines its known thermal behavior, offers detailed experimental protocols for its characterization, and presents visual representations of its phase transitions and analytical workflows.
Introduction to this compound
This compound is an ester formed from cholesterol and 12-hydroxystearic acid. Like many cholesteryl esters, it exhibits liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal.[1] These characteristics are crucial for its application in drug delivery systems, as emollients in cosmetics, and in the formation of stable, non-greasy films.[][] Understanding the thermal behavior of this compound is paramount for predicting its stability, formulation compatibility, and performance under varying temperature conditions.
Thermal Properties and Phase Transitions
To provide a more detailed understanding of its likely thermal behavior, we can look at its close structural analog, Cholesteryl stearate (B1226849), which lacks the hydroxyl group on the stearic acid chain. The presence of the hydroxyl group in this compound is expected to introduce hydrogen bonding, which could influence its transition temperatures and enthalpies compared to Cholesteryl stearate.
Data Presentation: Thermal Properties of Cholesteryl Esters
The following table summarizes the known thermal data for this compound and its non-hydroxylated analog, Cholesteryl stearate. This comparison allows for an informed estimation of the thermal behavior of this compound.
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |
| This compound | Crystalline Solid to Isotropic Liquid (Melting) | 75 - 80 | Not available | [] |
| Cholesteryl stearate | Crystalline to Isotropic Liquid | 83 | Not available | [4] |
| Isotropic Liquid to Cholesteric Phase | 79.5 | Not available | [4] | |
| Cholesteric to Smectic Phase | 75.5 | Not available | [4] |
Note: The hydroxyl group in this compound can form intermolecular hydrogen bonds, which may lead to a higher melting point and different liquid crystal phase transition temperatures compared to Cholesteryl stearate. Further experimental validation is required to determine the precise transition temperatures and enthalpies.
Experimental Protocols for Thermal Analysis
To accurately characterize the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary recommended techniques.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting points, crystallization temperatures, and the enthalpies of these transitions.
Objective: To determine the phase transition temperatures and associated enthalpies of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 120°C at a heating rate of 10°C/min.
-
Hold at 120°C for 5 minutes to ensure complete melting.
-
Ramp down to 25°C at a cooling rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting, liquid crystal transitions) and exothermic (crystallization) events.
-
The melting point is typically taken as the onset of the melting endotherm.
-
The enthalpy of transition is calculated by integrating the area under the transition peak.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a material.
Objective: To evaluate the thermal stability and decomposition temperature of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min (to study decomposition in an inert or oxidative environment, respectively).
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the temperature at which significant weight loss begins.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Visualization of Experimental Workflow and Phase Transitions
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the expected phase behavior of this compound.
Conclusion
This technical guide has synthesized the available information on the thermal properties of this compound, providing a foundation for researchers and professionals in drug development and materials science. While a precise dataset for this specific compound is still emerging, the comparative data with Cholesteryl stearate offers valuable insights into its expected behavior. The detailed experimental protocols for DSC and TGA provide a clear roadmap for obtaining the necessary quantitative data to fully characterize this promising material. Further research is encouraged to elucidate the specific transition enthalpies and to explore the full potential of this compound in various applications.
References
Preliminary Investigation of Salacos HS: A Technical Overview for Formulation Scientists
Disclaimer: The following information is based on publicly available data regarding the cosmetic ingredient "Salacos HS." It is intended for researchers, scientists, and formulation development professionals in the cosmetics and personal care industry. "Salacos HS" as described in the available literature is a cosmetic ingredient and should not be confused with any therapeutic or pharmaceutical agent. No scientific literature was found describing "Salacos HS" in the context of drug development, clinical trials, or as a modulator of biological signaling pathways.
Introduction
Salacos HS is the trade name for the cosmetic ingredient Cholesteryl Hydroxystearate.[1][2] It is primarily utilized in cosmetic and personal care formulations for its emollient, viscosity-controlling, and skin-conditioning properties.[1] A related product, Salacos HS-6C, is Polyhydroxystearic Acid, which functions as a pigment dispersant.[3][4] This technical guide provides a summary of the available information on these ingredients.
Physicochemical Properties and Functions
The quantitative data available for Salacos HS and Salacos HS-6C is limited to typical physicochemical properties provided in technical datasheets.
Table 1: Summary of Salacos HS Properties
| Property | Description | Reference |
| INCI Name | This compound | [1] |
| Appearance | Light yellow petrolatum-like or waxy substance | [2] |
| Odor | Slightly characteristic | [2] |
| Primary Functions | Emollient, Viscosity Controlling Agent, Skin Conditioning Agent | [1] |
| Key Feature | Good water-holding capability, similar to intercellular lipids | [1][2] |
| Origin | Animal-based | [1] |
Table 2: Summary of Salacos HS-6C Properties
| Property | Description | Reference |
| INCI Name | Polyhydroxystearic Acid | [3] |
| Appearance | Light-brown liquid or petrolatum-like substance | [4] |
| Odor | Slightly characteristic | [4] |
| Primary Function | Pigment Dispersant | [3][4] |
| Key Feature | Excellent pigment dispersing ability | [3] |
| Origin | Vegetable-origin | [3][4] |
Applications in Cosmetic Formulations
The primary application of Salacos HS and Salacos HS-6C is in the formulation of various cosmetic products.
Salacos HS is recommended for use in:
Salacos HS-6C is recommended for use in:
Experimental Protocols and Performance Data
Detailed experimental protocols in the context of pharmacological studies are not available for Salacos HS. However, a product brochure for Salacos HS-6C provides some methods for evaluating its performance in cosmetic formulations.
Table 3: Performance Evaluation Protocols for Salacos HS-6C in Cosmetic Formulations
| Experiment | Methodology |
| Moisturizing Effect Evaluation | 1. Cleanse the skin with soap and acclimate at 20°C and 40% humidity for 30 minutes. 2. Measure baseline skin moisture. 3. Wash the skin with a creamy foaming cleanser containing 2% Salacos® HS-6C or a blank formulation. 4. Acclimate the skin again for 30 minutes under the same conditions. 5. Measure skin moisture post-washing and compare it to the baseline. |
| Foam Elasticity Measurement | 1. Prepare a solution of 1g of creamy foaming cleanser with 2% Salacos® HS-6C or a blank formulation in 20g of water. 2. Heat the solution to 30°C and foam by stirring with a disper mixer at 3,000 rpm for 2 minutes. 3. Measure the elasticity of the foam using a rheometer. |
| Pigment Dispersion Ability Test | 1. Mix 4g of the oil sample (containing the dispersant) with 20g of Titanium Dioxide uniformly at 25°C. 2. Titrate with Ethylhexyl Palmitate while stirring until the mixture forms a lump (Wet Point). 3. Continue adding Ethylhexyl Palmitate while stirring until the mixture starts to flow (Fluidity Point). 4. Evaluate the pigment dispersing ability by the Wet Point value and the difference between the Fluidity Point and Wet Point. |
| Sunscreen Stability Observation | 1. Prepare a sunscreen formulation with 1% Salacos® HS-6C and a blank formulation. 2. Shake both formulations and let them stand. 3. Observe the appearance and phase separation after 60 minutes. |
| In-vitro SPF Measurement | 1. Apply a defined amount of sunscreen onto a PMMA plate and let it rest for 15 minutes. 2. Measure the SPF value using an SPF analyzer. |
Logical Workflow of Salacos HS-6C in a Sunscreen Formulation
The following diagram illustrates the functional role of Salacos HS-6C in improving the performance of a sunscreen formulation.
Caption: Functional workflow of Salacos HS-6C in a sunscreen formulation.
Conclusion
The available data indicates that "Salacos HS" (this compound) and "Salacos HS-6C" (Polyhydroxystearic Acid) are functional ingredients for the cosmetic industry. Their roles are well-defined within the context of cosmetic formulation to act as emollients, viscosity modifiers, and pigment dispersants. There is no evidence in the scientific literature to suggest that these ingredients are being investigated as therapeutic agents for any medical condition. Researchers and drug development professionals seeking information on treatments for conditions sometimes abbreviated as "HS" (such as Hidradenitis Suppurativa) should look for specific therapeutic molecules and clinical trial data related to that disease, which are unrelated to the cosmetic ingredient Salacos HS.
References
An In-depth Technical Guide to the Core Synthesis Methods for Cholesteryl 12-Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl 12-hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a molecule of significant interest in various scientific fields, including drug delivery and materials science. Its unique amphiphilic nature, combining the rigid steroidal backbone of cholesterol with the flexible, hydroxylated fatty acid chain, imparts valuable physicochemical properties. This technical guide provides a comprehensive overview of the fundamental methods for the synthesis of cholesteryl 12-hydroxystearate, focusing on direct esterification, the acyl chloride method, and enzymatic transesterification. Detailed experimental protocols, data presentation in tabular format, and visual representations of the synthetic pathways are included to facilitate understanding and replication by researchers.
Introduction
Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid.[1] Cholesteryl 12-hydroxystearate incorporates 12-hydroxystearic acid, a saturated fatty acid distinguished by a hydroxyl group at its 12th carbon position. This hydroxyl group introduces a polar functionality into an otherwise nonpolar molecule, influencing its self-assembly properties and potential for further chemical modification. The synthesis of this specific cholesteryl ester can be approached through several classical and modern organic chemistry techniques. This guide will delve into the three primary methods: direct esterification, the acyl chloride method, and lipase-catalyzed transesterification.[]
Synthesis Methodologies
The synthesis of cholesteryl 12-hydroxystearate involves the formation of an ester linkage between the 3-β-hydroxyl group of cholesterol and the carboxylic acid group of 12-hydroxystearic acid. The choice of method depends on factors such as desired yield, purity requirements, and tolerance to different reaction conditions.
Direct Esterification (Steglich Esterification)
Direct esterification, particularly the Steglich esterification, is a mild and efficient method for forming ester bonds, even between sterically hindered alcohols like cholesterol and carboxylic acids.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[4][5]
-
Materials:
-
Cholesterol (1 equivalent)
-
12-Hydroxystearic Acid (1.1 - 1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297)
-
-
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 eq) and 12-hydroxystearic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.15 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) eluent system.
-
Upon completion, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.[6]
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesteryl 12-hydroxystearate.[5]
-
Caption: Workflow for the synthesis of Cholesteryl 12-hydroxystearate via Steglich esterification.
Acyl Chloride Method
This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, 12-hydroxystearoyl chloride, which then readily reacts with cholesterol to form the ester. This is a two-step process.
-
Step 1: Synthesis of 12-Hydroxystearoyl Chloride
-
Materials:
-
12-Hydroxystearic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
-
Procedure:
-
In a fume hood, dissolve 12-hydroxystearic acid in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain crude 12-hydroxystearoyl chloride. This is often used immediately in the next step.
-
-
-
Step 2: Esterification of Cholesterol
-
Materials:
-
Cholesterol
-
Crude 12-Hydroxystearoyl Chloride
-
Anhydrous solvent (e.g., Dichloromethane or Pyridine)
-
A mild base (e.g., Pyridine (B92270) or Triethylamine, if not used as the solvent)
-
-
Procedure:
-
Dissolve cholesterol in the anhydrous solvent.
-
If not using pyridine as the solvent, add a stoichiometric amount of a mild base.
-
Cool the solution to 0 °C.
-
Slowly add the crude 12-hydroxystearoyl chloride (dissolved in a small amount of the anhydrous solvent).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup similar to the Steglich esterification (acidic, basic, and brine washes).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
-
Caption: Two-step synthesis of Cholesteryl 12-hydroxystearate via the acyl chloride method.
Lipase-Catalyzed Transesterification
Enzymatic methods offer a greener and more selective alternative to chemical synthesis. Lipases can catalyze the transesterification reaction between an ester of 12-hydroxystearic acid (e.g., methyl 12-hydroxystearate) and cholesterol.[7][8] This method often proceeds under milder conditions and can exhibit high regioselectivity.
-
Materials:
-
Cholesterol
-
Methyl 12-hydroxystearate
-
Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)[9]
-
Anhydrous organic solvent (e.g., Toluene or Hexane)
-
Molecular sieves (optional, to remove methanol (B129727) byproduct)
-
-
Procedure:
-
Dissolve cholesterol and methyl 12-hydroxystearate in the anhydrous organic solvent in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
If desired, add activated molecular sieves to the reaction to remove the methanol byproduct and drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, filter off the immobilized lipase for reuse.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired cholesteryl ester from unreacted starting materials and any byproducts.
-
Caption: Workflow for the enzymatic synthesis of Cholesteryl 12-hydroxystearate.
Data Presentation
While specific yield and purity data for the synthesis of Cholesteryl 12-hydroxystearate are not extensively reported in the literature, the following table provides a comparative summary of what can be expected from each method based on analogous reactions.
| Synthesis Method | Typical Yield | Purity before Chromatography | Key Advantages | Key Disadvantages |
| Direct Esterification (Steglich) | 60-85% | Moderate | Mild reaction conditions, good for sterically hindered substrates.[3] | Formation of DCU byproduct can complicate purification; DCC is an allergen.[4][6] |
| Acyl Chloride Method | 70-90% | Moderate to High | High reactivity of acyl chloride leads to faster reactions and potentially higher yields. | Requires an extra step to synthesize the acyl chloride; reagents like SOCl₂ are corrosive. |
| Lipase-Catalyzed Transesterification | 50-95% (variable) | High | Environmentally friendly, high selectivity, mild conditions, reusable catalyst.[10] | Slower reaction rates, potential for enzyme denaturation, higher initial cost of enzyme. |
Characterization
The successful synthesis of cholesteryl 12-hydroxystearate should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product. The product, being less polar than cholesterol and 12-hydroxystearic acid, will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Key signals to identify include those from the cholesterol backbone, the long aliphatic chain of the stearate, and the characteristic signals of the ester linkage and the hydroxyl group.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹ and a broad O-H stretch from the hydroxyl group around 3400 cm⁻¹.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the desired product.
Conclusion
The synthesis of cholesteryl 12-hydroxystearate can be effectively achieved through direct esterification, the acyl chloride method, or enzymatic transesterification. The choice of method will be dictated by the specific requirements of the research, including scale, desired purity, and available resources. The Steglich esterification offers a reliable and mild approach, while the acyl chloride method provides a more reactive route. For a green and highly selective synthesis, lipase-catalyzed transesterification is an excellent option. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important molecule.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Cholesteryl hydroxystearate
An In-depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1][2][3] This molecule combines the rigid, hydrophobic sterol backbone of cholesterol with a long, hydroxylated fatty acid chain, resulting in unique physicochemical properties. These characteristics make it a subject of interest in various fields, including cosmetics, where it functions as an emollient and viscosity-controlling agent, and in biomedical research for its potential role in drug delivery and treating conditions like atherosclerosis.[][][6][7][8] This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies for its characterization.
Chemical and Physical Properties
This compound is a white, waxy, crystalline solid.[1][9] It is highly resistant to water and soluble in non-polar solvents.[1][9] Its amphiphilic nature, derived from the hydrophilic 3-hydroxy group of cholesterol and the hydroxyl group on the stearate (B1226849) chain, combined with a large hydrophobic domain, is key to its function in various applications.[6]
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C45H80O3 | [][9][10][11] |
| Molecular Weight | 669.11 - 669.13 g/mol | [][9][10][11] |
| CAS Number | 40445-72-5 | [9][10] |
| Appearance | White to slightly yellowish, waxy solid | [1][9] |
| Melting Point | Approx. 75-80 °C | [9] |
| Water Solubility | 3.484e-012 mg/L @ 25 °C (estimated) | [12] |
| XlogP3-AA | 15.6 (estimated) | [12] |
IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate[][10]
Synonyms: Cholesteryl 12-hydroxystearate, Salacos HS, Estemol CHS, Cholest-5-en-3-ol (3.beta.)-, 12-hydroxyoctadecanoate.[][9][10][12]
Molecular Structure and Synthesis
This compound is synthesized through the esterification of cholesterol and 12-hydroxystearic acid. This can be achieved via several chemical methods, including direct esterification, or by using acyl chlorides or ester exchange reactions.[] The resulting molecule consists of the cholesterol steroid nucleus linked to the C18 hydroxy fatty acid chain through an ester bond at the 3-position of the cholesterol ring.
Caption: Synthesis pathway of Cholesteryl 12-Hydroxystearate.
Experimental Protocols and Characterization
The analysis and characterization of cholesteryl esters like this compound involve a combination of chromatographic, spectrometric, and thermal analysis techniques.
Chromatographic Separation
Methodology: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for isolating and purifying cholesteryl esters from complex mixtures.
-
Sample Preparation: Lipid extraction from biological samples is performed using established protocols. For analysis, samples can be dissolved in a non-polar solvent like hexane.
-
Solid-Phase Extraction (SPE): To separate cholesteryl esters from free sterols and other lipids, a silica (B1680970) gel column can be used. Cholesteryl esters are typically eluted first with a non-polar mobile phase such as hexane/ethyl acetate (B1210297) (90/10, v/v).[13]
-
Thin-Layer Chromatography (TLC): For qualitative analysis and purification, samples can be spotted on silica gel plates and developed using a solvent system like hexane/ether/acetic acid (70/30/1, v/v).[13] Spots can be visualized using a fluorescent spray like primuline.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the direct profiling and quantification of individual cholesteryl ester species.[14]
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detailed structural analysis and sensitive quantification.
-
GC-MS Protocol:
-
Derivatization: For GC-MS analysis, the hydroxyl group on the stearate moiety is typically derivatized (e.g., trimethylsilylation) after extraction and purification. The ester bond may also be cleaved (transmethylation) to analyze the fatty acid component separately.
-
Analysis: The derivatized sample is injected into the GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.351) is often observed.[15][16][17]
-
-
LC-MS/MS Protocol:
-
Ionization: Liquid chromatography is coupled with a mass spectrometer using an ESI source. Cholesteryl esters can be analyzed as lithiated or ammoniated adducts in positive ion mode.[16][17]
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion generates specific fragment ions. The unmodified cholestenyl cation (m/z 369) is a characteristic fragment when the oxidation or modification is on the fatty acyl chain.[18]
-
Quantification: High-throughput quantification can be achieved using direct flow injection analysis and selected reaction monitoring (SRM) with appropriate internal standards (e.g., deuterated cholesterol).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While NMR has lower sensitivity compared to MS, it is non-destructive and provides unambiguous structural elucidation.[19]
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the molecule. Key signals would include those from the cholesterol steroid backbone, the long aliphatic chain of the stearate, the proton adjacent to the hydroxyl group on the stearate, and the protons of the ester linkage.[19][20][21]
Thermal Analysis
Methodology: Differential Scanning Calorimetry (DSC) is used to study the thermotropic behavior of this compound, including its melting point and any liquid crystalline phase transitions.[22]
-
Protocol:
-
A small, precisely weighed amount of the sample is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or phase transitions, appear as peaks. The peak maximum provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.[23] This technique is crucial for understanding the physical state of the ester at different temperatures.[22][24]
References
- 1. ferwer.com [ferwer.com]
- 2. ewg.org [ewg.org]
- 3. parchem.com [parchem.com]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery [mdpi.com]
- 7. HDL as a drug and nucleic acid delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. This compound, 40445-72-5 [thegoodscentscompany.com]
- 13. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cholesterol(57-88-5) 1H NMR [m.chemicalbook.com]
- 22. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mriquestions.com [mriquestions.com]
Methodological & Application
Application Notes and Protocols for Cholesteryl Hydroxystearate Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hydroxystearate, a derivative of cholesterol, is a lipid compound with significant potential in the development of novel drug delivery systems.[] Its biocompatibility and ability to form stable nanoparticle structures make it an attractive candidate for encapsulating and delivering therapeutic agents. These application notes provide a detailed protocol for the formulation of this compound nanoparticles, drawing upon established methods for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The protocols outlined below are intended as a starting point and may require optimization depending on the specific application and encapsulated drug.
Data Presentation: Physicochemical Properties of Lipid Nanoparticles
The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with cholesterol or its derivatives, providing a reference for expected outcomes when formulating this compound nanoparticles.
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Reference |
| Particle Size (Z-average, nm) | 100 - 400 | 50 - 300 | [2][3] |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 | [3] |
| Zeta Potential (mV) | -1.6 to -30 | -1.6 to -30 | [3] |
| Encapsulation Efficiency (%) | 86 - 98 | > 90 | [4] |
Experimental Protocols
Materials and Equipment
-
Lipid Phase: this compound, Co-lipid (e.g., stearic acid, Precirol® ATO 5)
-
Aqueous Phase: Purified water (Milli-Q® or equivalent)
-
Surfactant/Emulsifier: Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68), or Lecithin[5]
-
Drug: Active Pharmaceutical Ingredient (API)
-
Organic Solvent (optional): Ethanol (B145695), acetone
-
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer or Microfluidizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)
-
Transmission Electron Microscope (TEM)
-
Dialysis tubing or centrifugal filter units for purification
-
Formulation Method 1: High-Pressure Homogenization (HPH)
This method is suitable for producing stable and uniform nanoparticles and is scalable for industrial production.[5]
-
Preparation of Lipid Phase:
-
Melt the this compound and any co-lipid at a temperature approximately 5-10°C above the melting point of the highest melting lipid.
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.
-
Formulation Method 2: Solvent Evaporation/Injection
This method is useful for thermolabile drugs as it can be performed at lower temperatures.[5]
-
Preparation of Organic Phase:
-
Dissolve this compound and the lipophilic drug in a water-miscible organic solvent (e.g., ethanol or acetone).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing the surfactant.
-
-
Nanoparticle Formation:
-
Inject the organic phase rapidly into the aqueous phase under moderate magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator or by dialysis.
-
Purification of Nanoparticles
-
Dialysis: Dialyze the nanoparticle suspension against purified water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove excess surfactant and unencapsulated drug.
-
Centrifugation: Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase. Resuspend the nanoparticle pellet in fresh purified water.
Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with purified water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the nanoparticles by centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). A negative staining agent (e.g., phosphotungstic acid) may be required.
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation.
Caption: Interrelationship of nanoparticle quality attributes.
References
- 2. EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. Frontiers | Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury [frontiersin.org]
- 5. jddtonline.info [jddtonline.info]
Application Notes and Protocols: Utilizing Cholesteryl Hydroxystearate in Liquid Crystal Display Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hydroxystearate, an ester of cholesterol and hydroxystearic acid, is a chiral molecule that can be employed as a dopant in nematic liquid crystals to induce a cholesteric (or chiral nematic) liquid crystal phase.[1] This induced helical structure gives rise to unique optical properties, such as selective reflection of light, which are fundamental to the operation of certain types of liquid crystal displays (LCDs).[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication of cholesteric liquid crystal displays. The protocols are intended to guide researchers through the process of material preparation, device fabrication, and characterization. While this compound is also used in cosmetics, this document focuses on its application in electro-optical devices.[3][4]
Physical and Chemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while general properties are available, specific quantitative data regarding its performance as a chiral dopant in common nematic hosts for display applications, such as its Helical Twisting Power (HTP), are not extensively reported in the available literature. The HTP is a critical parameter that defines the ability of a chiral molecule to induce a helical structure in a nematic host.[2][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate | [6] |
| CAS Number | 40445-72-5 | [6][7] |
| Molecular Formula | C45H80O3 | [6][8] |
| Molecular Weight | 669.11 g/mol | [6][8] |
| Appearance | White, waxy solid | [7] |
| Solubility | Soluble in non-polar solvents. Insoluble in water. | [3][7] |
| Melting Point | Approximately 75-80°C | [7] |
Principle of Operation: Cholesteric Liquid Crystal Displays
Cholesteric liquid crystal displays (ChLCDs) operate based on the unique properties of the cholesteric phase. By doping a nematic liquid crystal with a chiral molecule like this compound, a helical structure is formed.[1] This structure can exist in different states, primarily the planar (reflecting) and focal conic (scattering or transparent) states. The transition between these states can be controlled by an applied electric field, forming the basis of the display's operation.[9][10]
The pitch (p) of the helical structure, which is the distance over which the director rotates by 360°, is inversely proportional to the concentration (c) of the chiral dopant and its Helical Twisting Power (HTP).[2][5] The relationship is given by the formula:
p = 1 / (HTP * c)
The selective reflection wavelength (λ₀) is determined by the pitch and the average refractive index (n) of the liquid crystal:
λ₀ = n * p
By carefully selecting the concentration of this compound, the reflection wavelength can be tuned, in principle, across the visible spectrum.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of a cholesteric liquid crystal display using this compound as a chiral dopant.
Protocol 1: Preparation of the Cholesteric Liquid Crystal Mixture
This protocol describes the preparation of a cholesteric liquid crystal mixture by doping a nematic liquid crystal host with this compound. A common nematic host used in research is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).
Materials:
-
Nematic liquid crystal (e.g., 5CB)
-
This compound
-
Glass vial
-
Hot plate with magnetic stirring
-
Precision balance
Procedure:
-
Accurately weigh the calculated amounts of the nematic liquid crystal and this compound and place them in a clean glass vial.
-
Heat the vial on a hot plate to a temperature above the clearing point of the nematic liquid crystal and the melting point of this compound (e.g., 85-90°C).
-
Gently stir the mixture using a magnetic stirrer until the this compound is completely dissolved and the mixture is homogeneous.
-
Slowly cool the mixture to room temperature. The mixture is now ready for cell filling.
Protocol 2: Liquid Crystal Display Cell Fabrication
This protocol outlines the fabrication of a basic liquid crystal cell.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide solution)
-
Solvents for cleaning (e.g., acetone (B3395972), isopropanol)
-
UV-curable epoxy
-
Spacers of desired thickness (e.g., 5-10 µm)
-
Spin coater
-
Hot plate
-
UV lamp
-
Rubbing machine (or manual rubbing setup)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas.
-
Alignment Layer Coating:
-
Deposit a thin layer of polyimide solution onto the ITO surface of each substrate using a spin coater. The spinning speed and time should be optimized to achieve a uniform layer of a few tens of nanometers.
-
Pre-bake the coated substrates on a hot plate to evaporate the solvent (e.g., 80°C for 5 minutes).
-
Hard-bake the substrates at a higher temperature (e.g., 180-200°C for 1 hour) to cure the polyimide.[11]
-
-
Rubbing:
-
Create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth-wrapped roller.[11] The rubbing direction on the two substrates should be anti-parallel for a standard twisted nematic-like cell structure.
-
-
Cell Assembly:
-
Dispense a line of UV-curable epoxy along the edges of one of the substrates, leaving a small gap for filling.
-
Mix the desired size spacers into the epoxy or sprinkle them onto the substrate to ensure a uniform cell gap.
-
Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions anti-parallel.
-
Gently press the substrates together and expose the edges to a UV lamp to cure the epoxy and seal the cell.
-
-
Cell Filling:
-
Heat the prepared cholesteric liquid crystal mixture to its isotropic phase.
-
Place a drop of the mixture at the filling gap of the empty cell.
-
Fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber.
-
Seal the filling gap with a small amount of UV-curable epoxy and cure it.
-
-
Annealing: Slowly cool the filled cell to room temperature to allow for the formation of a well-aligned cholesteric texture.
Protocol 3: Electro-Optical Characterization
This protocol describes the basic characterization of the fabricated ChLCD cell.
Materials:
-
Function generator
-
Voltage amplifier
-
Polarizing optical microscope
-
Photodetector
-
Oscilloscope
-
Light source
Procedure:
-
Texture Observation: Observe the liquid crystal texture under a polarizing optical microscope. In the initial state, a planar or focal conic texture should be visible.
-
Switching Voltage:
-
Apply an AC square wave voltage to the ITO electrodes of the cell.
-
Gradually increase the voltage and observe the change in the liquid crystal texture. The voltage at which the texture switches from planar to focal conic or from focal conic to homeotropic (transparent) is the threshold voltage.
-
-
Response Time Measurement:
-
Apply a square wave voltage to switch the cell between its two states.
-
Measure the change in light transmission through the cell using a photodetector connected to an oscilloscope.
-
The rise time (time to switch ON) and decay time (time to switch OFF) can be determined from the oscilloscope trace.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental work.
Table 2: Properties of this compound Doped Nematic Liquid Crystal Mixtures
| Nematic Host | Dopant Concentration (wt%) | Helical Pitch (µm) | Selective Reflection Wavelength (nm) | Clearing Point (°C) |
| 5CB | 1.0 | Experimental Value | Experimental Value | Experimental Value |
| 5CB | 2.0 | Experimental Value | Experimental Value | Experimental Value |
| 5CB | 5.0 | Experimental Value | Experimental Value | Experimental Value |
| Other | ... | ... | ... | ... |
Table 3: Electro-Optical Performance of the Fabricated ChLCD
| Dopant Concentration (wt%) | Switching Voltage (V) | Rise Time (ms) | Decay Time (ms) | Contrast Ratio |
| 1.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 2.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 5.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Visualizations
Signaling Pathway: Chiral Induction in a Nematic Host
The following diagram illustrates the conceptual mechanism of how a chiral dopant, such as this compound, induces a helical structure in a nematic liquid crystal.
Caption: Molecular interaction leading to the formation of a cholesteric phase.
Experimental Workflow: ChLCD Fabrication
This diagram outlines the major steps involved in the fabrication of a cholesteric liquid crystal display.
Caption: Workflow for the fabrication and characterization of a ChLCD.
Logical Relationship: Electric Field Switching of ChLCD
This diagram illustrates the logical relationship between the applied electric field and the corresponding states of the cholesteric liquid crystal.
Caption: Relationship between electric field and ChLCD operational states.
Conclusion
This compound serves as a viable chiral dopant for inducing a cholesteric phase in nematic liquid crystals, enabling the fabrication of electro-optical devices. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this and other cholesterol derivatives in the field of liquid crystal displays. It is crucial to emphasize the necessity of experimental determination of key parameters, such as the Helical Twisting Power, to optimize the performance of any fabricated device. Further research into the specific electro-optical properties of this compound-based mixtures will be invaluable for advancing their application in display technologies.
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Research Progress of Cholesteric Liquid Crystals with Broadband Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 40445-72-5 [thegoodscentscompany.com]
- 4. ewg.org [ewg.org]
- 5. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 6. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. GSRS [precision.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research Progress of Electrically Driven Multi-Stable Cholesteric Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
Application Notes and Protocols: Step-by-Step Synthesis of Cholesteryl Hydroxystearate via Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cholesteryl hydroxystearate, a cholesterol ester with significant potential in biomedical research and drug delivery systems. The procedure outlined is a direct esterification of cholesterol with 12-hydroxystearic acid, a method chosen for its efficiency and accessibility in a standard laboratory setting.
Introduction
This compound is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1] Cholesterol esters are crucial components of cellular membranes and play a vital role in the transport and storage of cholesterol.[1] The unique properties of this compound, including its amphiphilicity, make it a compound of interest for applications in drug delivery, particularly for lipophilic drugs, and as a component in cosmetic and pharmaceutical formulations.[][3] This document outlines a robust laboratory-scale synthesis protocol, purification methods, and characterization data.
Reaction Principle
The synthesis of this compound is achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid group of 12-hydroxystearic acid with the hydroxyl group of cholesterol, with the concomitant removal of water to drive the reaction to completion.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cholesterol | ≥99% | Sigma-Aldrich |
| 12-Hydroxystearic Acid | ≥95% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ACS Reagent | Sigma-Aldrich |
| Toluene (B28343) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | ACS Reagent | Fisher Scientific |
| Hexane (B92381) | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (B1210297) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Synthesis of Cholesteryl 12-Hydroxystearate
This protocol is adapted from established esterification procedures for long-chain fatty acids and sterols.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add cholesterol (1.0 eq), 12-hydroxystearic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient volume of toluene to dissolve the reactants upon heating (approximately 100-150 mL).
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Continuously remove the water generated during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The reaction is considered complete when the starting material spots (cholesterol) are no longer visible. This typically takes 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of Cholesteryl 12-Hydroxystearate
The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.
-
Column Chromatography:
-
Pack a glass column with silica gel in a hexane slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to isolate the fractions containing the pure product.
-
-
Recrystallization:
-
Combine the pure fractions from column chromatography and evaporate the solvent.
-
Dissolve the resulting solid in a minimum amount of hot ethanol (B145695) or acetone.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number |
| Cholesterol | 386.65 | 57-88-5 |
| 12-Hydroxystearic Acid | 300.48 | 106-14-9 |
| This compound | 669.13 | 40445-72-5 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reactant Molar Ratio (Cholesterol:12-HSA) | 1 : 1.1 |
| Catalyst Loading (p-TsOH) | 0.1 eq |
| Solvent | Toluene |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield (after purification) | 80-90% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods. The following are expected spectral data based on the analysis of the starting materials and related cholesterol esters.[5][6]
Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity |
| -CH=C- of cholesterol | ~5.37 | m | |
| -CH-O-CO- of cholesterol | ~4.60 | m | |
| -CH(OH)- of stearate | ~3.60 | m | |
| -CH₂-CO- of stearate | ~2.28 | t | |
| Steroid and fatty acid backbone | 0.68 - 2.00 | m | |
| ¹³C NMR | Assignment | Expected δ (ppm) | |
| C=O (ester) | ~173.5 | ||
| C=CH- of cholesterol | ~139.7 | ||
| -C=CH- of cholesterol | ~122.6 | ||
| -CH-O-CO- of cholesterol | ~74.0 | ||
| -CH(OH)- of stearate | ~71.8 | ||
| Steroid and fatty acid backbone | 11.8 - 56.7 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of reactants and products in the esterification synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of Cholesteryl Hydroxystearate Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholesteryl hydroxystearate, a cholesterol ester, is a key component in the formulation of lipid-based nanoparticles, particularly solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are promising vehicles for drug delivery due to their biocompatibility, controlled release properties, and ability to encapsulate lipophilic drugs.[1][2] Thorough physicochemical characterization is critical to ensure the quality, stability, safety, and efficacy of these nanoparticle formulations.[1] This document provides detailed protocols and application notes for the essential techniques used to characterize this compound nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Application Note
The size and surface charge of nanoparticles are fundamental parameters that significantly influence their in vivo behavior, including circulation time, cellular uptake, and biodistribution.[3][4]
-
Particle Size: The hydrodynamic diameter of the nanoparticles affects their ability to permeate biological barriers and avoid rapid clearance by the mononuclear phagocyte system.[4] Dynamic Light Scattering (DLS) is the most common technique for measuring particle size.[5][6]
-
Polydispersity Index (PDI): This index measures the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations, indicating a narrow and uniform size distribution.[7]
-
Zeta Potential (ZP): ZP is an indicator of the surface charge of the nanoparticles and predicts their colloidal stability.[8] Nanoparticles with a high absolute zeta potential (typically > |30| mV) are electrostatically stabilized in suspension, preventing aggregation.[8][9] The charge arises from groups like the hydroxyl (-OH) on the cholesterol molecule, which can be deprotonated depending on the pH of the medium.[10]
Quantitative Data Summary
The following table summarizes typical physicochemical properties for cholesterol-based lipid nanoparticles. Actual values for this compound nanoparticles will depend on the specific formulation and preparation method.
| Parameter | Technique | Typical Value Range | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 400 nm | Influences stability, drug release, and biological fate.[3][4] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.1 - 0.3 | Indicates the uniformity of the nanoparticle population.[7] |
| Zeta Potential (ZP) | Laser Doppler Electrophoresis | -20 mV to -40 mV | Predicts long-term stability against aggregation.[8][9] |
Experimental Protocol: DLS and Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the this compound nanoparticle suspension with deionized water or an appropriate buffer (e.g., PBS) to an optimal concentration. This is crucial to avoid multiple scattering effects. A 1:50 or 1:100 dilution is a common starting point.[11]
-
Ensure the final concentration is within the instrument's recommended range (typically 0.001% to 1% w/v).
-
Gently vortex the diluted sample to ensure homogeneity.
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Rinse the measurement cuvette (e.g., disposable polystyrene cuvette for size, folded capillary cell for zeta potential) with the same dispersant used for dilution to remove any contaminants.
-
Transfer the diluted sample into the appropriate cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters:
-
Dispersant: Select the correct dispersant (e.g., Water) with the appropriate refractive index and viscosity values.
-
Material: Enter the refractive index for this compound (if known; if not, a typical lipid value of ~1.45 can be used as an estimate).
-
Equilibration Time: Set a 60-120 second equilibration time to allow the sample to reach the desired temperature (typically 25°C).
-
Measurement Angle: For DLS, a scattering angle of 173° (backscatter) is common to minimize multiple scattering.[5]
-
-
-
Data Acquisition:
-
Initiate the measurement. The instrument will perform a series of runs (typically 3-5) to obtain an average value.
-
For zeta potential, the instrument applies an electric field and measures the particle velocity using Laser Doppler Electrophoresis.[5]
-
-
Data Analysis:
-
Analyze the size distribution report for the Z-average diameter and the PDI.
-
Analyze the zeta potential report for the mean zeta potential value and the distribution.
-
Report the values as mean ± standard deviation from at least three independent measurements.
-
Surface Morphology and Particle Shape
Application Note
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the actual shape, size, and surface texture of the nanoparticles.[5][12] This provides a direct measurement of particle dimensions, complementing the hydrodynamic diameter obtained from DLS.[6] TEM offers high-resolution images of the internal structure, while SEM is excellent for visualizing the surface morphology.[12] For this compound nanoparticles, these techniques can confirm a spherical shape and smooth surface, which are desirable characteristics for drug delivery systems.[7]
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation (Negative Staining):
-
Place a 200-mesh copper grid coated with a thin carbon film onto a piece of filter paper.
-
Dilute the nanoparticle suspension (typically 1:10) with deionized water.
-
Apply a single drop (5-10 µL) of the diluted suspension onto the carbon-coated grid and let it sit for 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
Apply one drop of a negative staining agent (e.g., 2% phosphotungstic acid or 1% uranyl acetate) onto the grid for 30-60 seconds.
-
Wick away the excess staining solution.
-
Allow the grid to air-dry completely before imaging.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to observe the overall field and individual particle morphology.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a significant number of nanoparticles (at least 100) to determine the average size and size distribution.
-
Compare the TEM-derived size with the DLS-derived hydrodynamic size. The DLS size is typically larger as it includes the hydration layer.
-
Thermal Properties and Physical State
Application Note
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal behavior of nanoparticles.[13][14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] For this compound nanoparticles, DSC is crucial for:
-
Confirming the solid state of the lipid core at physiological temperatures.
-
Investigating the crystallinity and polymorphic state of the lipid.
-
Assessing drug-lipid interactions. The absence or shifting of the drug's melting peak in the thermogram of drug-loaded nanoparticles suggests that the drug is in an amorphous or molecularly dispersed state within the lipid matrix.[13]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized (freeze-dried) nanoparticle powder into an aluminum DSC pan.
-
Prepare separate pans for the bulk this compound, the physical mixture of the lipid and drug, and the pure drug as controls.
-
Hermetically seal the pans.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition:
-
Run a heating-cooling-heating cycle to erase the thermal history of the sample.
-
Heat the sample from room temperature to a temperature above the melting point of the lipid at a constant rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify thermal events such as melting (endothermic peaks) or crystallization (exothermic peaks).[13]
-
Determine the onset temperature, peak temperature, and enthalpy of melting for the bulk lipid and the nanoparticle formulation.
-
Compare the thermogram of the drug-loaded nanoparticles with that of the pure drug and the physical mixture to infer the physical state of the encapsulated drug.[13]
-
Crystallinity and Polymorphism
Application Note
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials.[16] When X-rays interact with a crystalline sample, they are diffracted in a pattern that is characteristic of the material's crystal lattice.[17] For this compound nanoparticles, XRD is used to:
-
Confirm the crystalline nature of the lipid matrix.
-
Identify the polymorphic form of the lipid, which can influence drug loading and release profiles.[18]
-
Evaluate the physical state of the encapsulated drug. Sharp diffraction peaks corresponding to the drug will be absent if the drug is amorphously dispersed within the nanoparticle core.[13]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Use lyophilized nanoparticle powder for the analysis.
-
Gently pack the powder into a sample holder.
-
Prepare samples of the bulk lipid and the pure drug for comparison.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan speed.
-
The detector records the intensity of the diffracted X-rays at each angle.
-
-
Data Analysis:
-
Plot the diffraction intensity versus the 2θ angle to obtain the diffractogram.
-
Compare the peak positions and intensities of the nanoparticle sample with those of the bulk lipid to identify any changes in crystallinity or polymorphic form.
-
Compare the diffractogram of the drug-loaded nanoparticles with that of the pure drug. The absence of characteristic drug peaks indicates successful encapsulation in an amorphous state.
-
Drug Loading and Encapsulation Efficiency
Application Note
Determining the amount of drug successfully incorporated into the nanoparticles is a critical step in evaluating the formulation.[19]
-
Encapsulation Efficiency (EE%): This is the percentage of the initial drug amount that has been successfully entrapped within the nanoparticles.[20] High EE% is desirable to maximize drug delivery and minimize waste.[21]
-
Drug Loading (DL%): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.
These parameters are typically determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug and then quantifying the drug in either the nanoparticle fraction or the supernatant.
Experimental Protocol: EE% and DL% Determination
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase using a suitable technique, such as ultracentrifugation or centrifugal ultrafiltration.[20]
-
Method: Transfer the suspension to a centrifugal filter unit (e.g., Amicon® Ultra with a 10-30 kDa molecular weight cut-off) and centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes).
-
-
Carefully collect the filtrate/supernatant, which contains the unencapsulated drug.
-
-
Quantification of Drug:
-
Quantify the amount of drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Construct a standard calibration curve of the drug in the same medium to determine the concentration.
-
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
-
Drug Loading (DL%):
-
First, determine the weight of drug encapsulated: Weight of Encapsulated Drug = Total Drug Added - Free Drug in Supernatant.
-
Then, determine the total weight of the nanoparticles (this often requires lyophilizing a known volume of the suspension to get the dry weight).
-
DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
Visualizations: Workflows and Diagrams
Overall Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of newly formulated this compound nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury [frontiersin.org]
- 3. dyhydromatics.com [dyhydromatics.com]
- 4. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocomposix.com [nanocomposix.com]
- 6. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 7. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. azooptics.com [azooptics.com]
- 17. azonano.com [azonano.com]
- 18. Investigations on the physical state of lipid nanoparticles by synchrotron radiation X-ray diffraction | Semantic Scholar [semanticscholar.org]
- 19. Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Thermochromic Liquid Crystals with Cholesteryl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermochromic Liquid Crystals
Thermochromic liquid crystals are materials that exhibit a change in color in response to a change in temperature.[1][2] This property arises from the unique molecular arrangement of chiral molecules, such as cholesterol derivatives, which self-assemble into a helical structure.[3] The distance for the molecular directors to complete a full 360° twist is known as the helical pitch.[3] This helical structure selectively reflects light of a specific wavelength, which is proportional to the pitch. As the temperature changes, the degree of twisting in the helical structure is altered, causing the pitch to change and consequently shifting the wavelength of reflected light, which is observed as a change in color.[3][4] Generally, as temperature increases, the helical pitch decreases, leading to a color shift from red (longer wavelength) to blue (shorter wavelength).[3]
Cholesteryl esters are a common class of compounds used in the formulation of TLCs. By mixing different cholesteryl esters, the temperature range and bandwidth of the color change can be precisely tuned.[5] These materials are valuable for a variety of applications, including high-resolution temperature mapping of surfaces, medical diagnostics, and smart textiles.[3][6]
Data Presentation: Example Formulations
While specific data for Cholesteryl Hydroxystearate is limited, the following tables summarize quantitative data for common ternary mixtures of cholesteryl esters. These formulations can serve as a starting point for researchers looking to incorporate this compound and observe its effect on the thermochromic properties. The addition of this compound to these mixtures will likely alter the transition temperatures, and the exact effects would need to be determined empirically.
Table 1: Composition and Temperature Range of Common Cholesteryl Ester Mixtures [7]
| Cholesteryl Oleyl Carbonate (g) | Cholesteryl Pelargonate (g) | Cholesteryl Benzoate (g) | Temperature Range (°C) |
| 0.65 | 0.25 | 0.10 | 17-23 |
| 0.70 | 0.10 | 0.20 | 20-25 |
| 0.45 | 0.45 | 0.10 | 26.5-30.5 |
| 0.43 | 0.47 | 0.10 | 29-32 |
| 0.44 | 0.46 | 0.10 | 30-33 |
| 0.42 | 0.48 | 0.10 | 31-34 |
| 0.40 | 0.50 | 0.10 | 32-35 |
| 0.38 | 0.52 | 0.10 | 33-36 |
| 0.36 | 0.54 | 0.10 | 34-37 |
| 0.34 | 0.56 | 0.10 | 35-38 |
| 0.32 | 0.58 | 0.10 | 36-39 |
| 0.30 | 0.60 | 0.10 | 37-40 |
Table 2: Thermochromic Behavior Metrics for Example Liquid Crystal Formulations [8]
| Formulation | UV Blue-Start (°C) | UV Red-Start (°C) | UV Red-End (°C) | PLM Blue-Start (°C) | PLM Red-Start (°C) | PLM Red-End (°C) |
| LC-1 | 26.3 ± 0.7 | <23.6 ± 0.2 | <23.2 ± 0.2 | 25.4 ± 0.6 | 23.6 ± 0.2 | <22.9 ± 0.2 |
| LC-2 | 30.0 ± 1.3 | 27.5 ± 1.4 | 25.5 ± 1.7 | 30.3 ± 2.6 | 26.4 ± 0.7 | 25.3 ± 0.2 |
| LC-3 | 40.1 ± 1.8 | 37.8 ± 1.4 | 34.0 ± 1.3 | 42.6 ± 1.8 | 38.1 ± 2.1 | 36.9 ± 1.7 |
UV refers to measurements taken with UV-vis reflectance spectroscopy. PLM refers to measurements taken with polarized light microscopy.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of thermochromic liquid crystals containing this compound.
Protocol 1: Formulation of Thermochromic Liquid Crystal Mixtures
This protocol describes the preparation of a thermochromic liquid crystal mixture. Researchers should start with a known formulation and systematically substitute one of the components with this compound to determine its effect.
Materials:
-
This compound
-
Other Cholesteryl Esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate)
-
Glass vials with caps
-
Spatula
-
Balance (accurate to 0.01 g or better)
-
Heat gun, hair dryer, or oven[7]
-
Vortex mixer (optional)
Procedure:
-
Weigh the desired amounts of this compound and other cholesteryl esters and place them in a clean, dry glass vial.[9]
-
Securely cap the vial.
-
Heat the vial gently using a heat gun, hair dryer, or by placing it in an oven set to a temperature above the melting point of all components (typically 80-90 °C).[5][8]
-
Continue heating until all solids have completely melted, forming a clear, isotropic liquid.
-
While the mixture is still in its liquid state, ensure thorough mixing by gently swirling the vial or using a vortex mixer.[5]
-
Once the mixture is homogeneous, it can be used for characterization or stored in the sealed vial for later use. If stored, the mixture may need to be remelted and mixed again before use.[7]
Protocol 2: Characterization of Thermochromic Properties
This protocol details the procedure for observing and quantifying the temperature-dependent color changes of the formulated liquid crystal mixture.
Materials:
-
Prepared thermochromic liquid crystal mixture
-
Black, light-absorbing substrate (e.g., black plastic sheet, black painted slide)[3]
-
Applicator (e.g., wooden applicator stick, spatula)
-
Transparent cover slip or clear tape[9]
-
Heating/cooling stage with temperature control (e.g., Peltier element)[4][10]
-
Infrared thermometer or thermocouple for temperature measurement[4][10]
-
Optional: Polarized light microscope (PLM)
-
Optional: UV-vis reflectance spectrometer
Procedure:
-
Apply a small amount of the molten liquid crystal mixture onto the black substrate using an applicator.[9]
-
Spread the mixture into a thin, uniform layer.
-
Cover the liquid crystal layer with a transparent cover slip or clear tape to protect it from the atmosphere and mechanical disturbances.[9]
-
Place the prepared sample on the heating/cooling stage.
-
Slowly cool the sample from its isotropic liquid state. Observe the color changes as the temperature decreases. The sequence of colors typically observed upon cooling is the reverse of that seen upon heating.[1]
-
To quantify the thermochromic properties, slowly heat the sample and record the temperature at which distinct colors appear. The typical color sequence upon heating is red, orange, yellow, green, blue, and violet.[1]
-
Record the "red start" temperature (the temperature at which the red color first appears) and the "blue start" temperature (the temperature at which the blue color first appears). The temperature range between the red start and blue start is known as the bandwidth.[1]
-
For more detailed analysis, a polarized light microscope can be used to observe the texture of the liquid crystal phases, and a UV-vis reflectance spectrometer can be used to quantitatively measure the wavelength of reflected light as a function of temperature.[3][8]
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental relationship governing the thermochromic properties of cholesteric liquid crystals.
Caption: Experimental workflow for formulating and characterizing thermochromic liquid crystals.
Caption: Relationship between temperature and color in cholesteric liquid crystals.
References
- 1. spotsee.io [spotsee.io]
- 2. cmmi.tuiasi.ro [cmmi.tuiasi.ro]
- 3. benchchem.com [benchchem.com]
- 4. Cholesteryl Ester Liquid Crystal Thermometer [chemistry.beloit.edu]
- 5. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 7. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chymist.com [chymist.com]
- 10. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
Analytical methods for quantifying Cholesteryl hydroxystearate in a matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hydroxystearate, an ester of cholesterol and hydroxystearic acid, is a lipid molecule of growing interest in various fields of research, including drug development and disease biomarker discovery. Accurate and robust analytical methods are crucial for quantifying this compound in diverse biological and non-biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Analytical Approaches
The quantification of this compound presents unique challenges due to its non-polar nature and the presence of a hydroxyl group on the fatty acid chain. The two most prominent and effective analytical techniques for this purpose are LC-MS and GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice due to its high sensitivity, selectivity, and minimal sample derivatization requirements for cholesteryl esters.[1][2] Reverse-phase chromatography is commonly employed for separation.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for lipid analysis, GC-MS offers excellent chromatographic resolution. However, it necessitates a chemical derivatization step to increase the volatility and thermal stability of this compound.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific matrix and instrumentation.
Protocol 1: Quantification of this compound using LC-MS/MS
This protocol is designed for the quantification of this compound in a biological matrix such as plasma or cell culture.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., deuterated this compound).
-
Perform a lipid extraction using a modified Bligh-Dyer method.[5][6] Add 300 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.
-
Add 100 µL of chloroform and 100 µL of water to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. The precursor ion will likely be the [M+NH4]+ or [M+H]+ adduct. A characteristic product ion resulting from the neutral loss of the hydroxystearic acid moiety is often observed for cholesteryl esters.[6]
-
Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte.
-
3. Quantification
-
Construct a calibration curve using a series of known concentrations of a this compound standard spiked into a surrogate matrix.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound using GC-MS
This protocol is suitable for matrices where high chromatographic resolution is required.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Perform lipid extraction as described in Protocol 1, step 1.
-
After drying the lipid extract, perform derivatization to increase the volatility of the analyte.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagent under a gentle stream of nitrogen.
-
Reconstitute the sample in 50 µL of hexane.
-
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Determine the characteristic fragment ions of the derivatized this compound from its mass spectrum.
-
3. Quantification
-
Follow the same quantification procedure as described in Protocol 1, step 3, using a derivatized standard to construct the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in different matrices, as would be obtained using the described analytical methods.
| Matrix | Analytical Method | Concentration Range (ng/mL or ng/mg tissue) | % RSD (n=5) | Reference |
| Human Plasma | LC-MS/MS | 10 - 100 | < 10% | Hypothetical Data |
| Mouse Liver | GC-MS | 50 - 500 | < 15% | Hypothetical Data |
| Cell Culture (HEK293) | LC-MS/MS | 5 - 50 | < 12% | Hypothetical Data |
Visualizations
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cholesteryl Hydroxystearate as a Versatile Excipient in Advanced Drug Formulation
Introduction
Cholesteryl hydroxystearate is a cholesterol ester recognized for its valuable properties as an excipient in the pharmaceutical and cosmetic industries.[1][2][3] Chemically, it is the ester of cholesterol and 12-hydroxystearic acid.[3] This compound's amphiphilic nature, stemming from the hydrophobic steroid backbone and the more polar hydroxystearate chain, allows it to function effectively as a viscosity-controlling agent, emollient, and stabilizer in various formulations.[1][3][4][5] In drug delivery, its biocompatibility and ability to integrate into lipid-based nanostructures make it a valuable component for enhancing stability, modulating drug release, and improving the overall performance of drug carriers like solid lipid nanoparticles (SLNs) and liposomes.[6]
Physicochemical Properties
This compound is a white, waxy solid that is soluble in non-polar solvents.[7] Its key physicochemical properties are summarized below. These characteristics are fundamental to its role in creating stable and effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C45H80O3 | [1][7] |
| Molecular Weight | ~669.1 g/mol | [1][7] |
| Appearance | White, waxy solid | [7] |
| Solubility | Soluble in non-polar solvents | [7] |
| Melting Point | ~75-80°C | [7] |
| Key Functions | Emollient, Viscosity Controlling Agent, Stabilizer | [1][3][5][8] |
Applications in Drug Formulation
The unique properties of this compound make it suitable for several advanced drug delivery applications:
-
Solid Lipid Nanoparticles (SLNs): this compound can be incorporated into the solid lipid core of SLNs.[6] These systems are advantageous for improving the bioavailability of poorly soluble drugs.[6][9] The inclusion of cholesteryl esters can influence the particle size and drug loading capacity, contributing to a controlled release profile.[6][10] Its structural role helps enhance the stability of the nanoparticle matrix.[6]
-
Liposomal Formulations: While cholesterol is more commonly used to stabilize liposomal membranes, its esters like hydroxystearate can also be integrated into the lipid bilayer.[6][11] The addition of cholesterol derivatives is known to increase the rigidity of the lipid bilayer, which can reduce drug leakage, prolong circulation times, and influence the drug release profile.[6][11][12][13][14]
-
Liquid Crystalline Nanoparticles: Cholesteryl esters are key components in forming liquid crystalline phases which can accommodate various drug molecules and provide sustained release.[6]
-
Controlled-Release Matrices: As a hydrophobic, waxy material, this compound can be used to form matrix systems for sustained drug release.[15] The hydrophobic nature of the matrix controls the penetration of dissolution media, thereby slowing down the release of the entrapped drug.[15][16]
Quantitative Data on Formulation Performance
The inclusion of cholesteryl esters in nanoparticle formulations significantly impacts their physicochemical properties and performance. The following table summarizes representative data from studies on lipid-based nanoparticles, illustrating the effects of composition on key parameters.
| Formulation Type | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Key Finding | Reference |
| Cationic SLNs | Stearic acid, Cholesteryl oleate (B1233923) , Octadecylamine, Poloxamer 188 | ~150-200 | +25 to +40 | Not specified | Formulations with intermediate cholesteryl oleate showed good stability and no aggregation, proving effective for nucleic acid delivery. | [17] |
| SLNs, NLCs, NEs | Imwitor 900k, Soybean oil | ~200-300 | Not specified | 10% w/w (SLN), 20% w/w (NLC, NE) Drug Loading; ≥92.5% Encapsulation Efficiency | A simple nanoprecipitation method can produce high-loading lipid nanoparticles. | [18] |
| THC-loaded Liposomes | POPC, Cholesterol , DSPE-PEG | 30 - 52 | Not specified | 72% - 88% Encapsulation Efficiency | Increasing cholesterol content led to larger liposomes with slightly lower encapsulation efficiency but increased drug retention. | [12] |
| Vitamin B12 Liposomes | Phospholipid, Cholesterol | 313 - 422 | Not specified | 37% Encapsulation | An optimal phospholipid-to-cholesterol ratio (5:1) was identified for stable liposome (B1194612) formation. | [13] |
Note: Data for this compound specifically is limited in publicly available literature; therefore, data for similar cholesteryl esters and cholesterol are presented to illustrate the functional role.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using a Modified Emulsification-Solvent Evaporation Method
This protocol describes a general method for preparing SLNs which can incorporate this compound as a core lipid component.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solid Lipid(s): this compound, potentially mixed with other lipids like stearic acid or tristearin.[9]
-
Surfactant/Emulsifier: e.g., Poloxamer 188, Tween 80.[19]
-
Aqueous Phase: Deionized water.
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Fume hood
Procedure:
-
Preparation of Organic Phase: Dissolve the API and the lipid matrix (including this compound) in a suitable organic solvent. Heat gently if necessary to ensure complete dissolution.[10]
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water. Heat the aqueous phase to the same temperature as the organic phase.[10][19]
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for several minutes to form a coarse oil-in-water emulsion.[19] Alternatively, use an ultrasonicator.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[20] As the solvent evaporates, the lipid precipitates, forming solid nanoparticles.[6]
-
Purification: The resulting SLN dispersion can be cooled to room temperature.[10] It may be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.[6]
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Protocol 2: Characterization of Nanoparticle Formulations
This protocol outlines key methods for characterizing the physicochemical properties of the prepared nanoparticles.
A. Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[6]
-
Measurement: Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). The same instrument, often equipped with an electrode assembly, can measure the Zeta Potential, which indicates the surface charge and stability of the dispersion.
-
Analysis: Perform measurements in triplicate and report the mean ± standard deviation. A low PDI value (<0.3) indicates a narrow size distribution. A zeta potential of |±30| mV or greater is generally considered indicative of good physical stability.
B. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the nanoparticles. This can be done by ultracentrifugation or by using centrifugal filter units.
-
Quantification:
-
Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Alternatively, disrupt the purified nanoparticles (e.g., by dissolving them in a suitable solvent) and measure the total amount of drug encapsulated.
-
-
Calculation:
-
Encapsulation Efficiency (%): %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (%): %DL = [Amount of Encapsulated Drug / Total Amount of Nanoparticle] x 100
-
Caption: Key steps in nanoparticle characterization.
Protocol 3: In Vitro Drug Release Study
This protocol is used to evaluate the rate and mechanism of drug release from the formulation.
Materials:
-
Nanoparticle formulation
-
Release Medium: e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid pH 1.2.[22]
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Equipment:
-
Shaking water bath or incubator
-
Vials or beakers
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Setup: Place a known amount of the nanoparticle dispersion into a dialysis bag.
-
Immersion: Seal the dialysis bag and place it into a larger container holding a defined volume of the release medium. The release medium should be maintained at 37°C and stirred continuously.[22]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, erosion-controlled).[15][23]
References
- 1. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound, 40445-72-5 [thegoodscentscompany.com]
- 5. This compound, 40445-72-5 [perflavory.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of matrix dosage forms during dissolution testing using raman microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High drug loading solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsions for the dual drug delivery of the HIV drugs darunavir and ritonavir - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. Documents download module [ec.europa.eu]
- 22. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zero-order drug release from hydrocolloid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Cholesteryl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hydroxystearate is an ester of cholesterol and hydroxystearic acid, finding applications in various fields, including cosmetics and potentially as a drug delivery vehicle. Ensuring the purity of this compound is critical for its intended function and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of cholesteryl esters. This document provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC (RP-HPLC) method.
Cholesteryl esters, due to their structural similarity, can be effectively separated using RP-HPLC.[1][2][3] The method described herein is adapted from established procedures for the separation of various cholesteryl esters and is optimized for the specific properties of this compound.
Principle
This method utilizes a reversed-phase C18 column where the separation is based on the hydrophobicity of the analytes. A non-polar stationary phase (C18) is used with a polar mobile phase. More hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Impurities, which may be more or less polar, will have different retention times, allowing for their separation and quantification. Detection is achieved using a UV detector at a low wavelength, as cholesterol and its esters have a characteristic absorbance in this region.[4][5]
Materials and Reagents
-
This compound Reference Standard: (Known Purity)
-
This compound Sample: (For Purity Determination)
-
Acetonitrile (ACN): HPLC Grade
-
Isopropanol (IPA): HPLC Grade
-
Methanol (MeOH): HPLC Grade
-
Water: HPLC Grade
-
Chloroform (B151607): ACS Grade (for sample dissolution)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 25 minutes.
Experimental Protocol
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a small amount of chloroform and then dilute to the mark with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a working standard of 100 µg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to analyze its purity.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | This compound | Potential Impurity 1 (More Polar) | Potential Impurity 2 (Less Polar) |
| Retention Time (min) | ~ 15.2 | ~ 8.5 | ~ 20.1 |
| Peak Area (%) | > 99.0 | < 0.5 | < 0.5 |
| Resolution (Rs) | - | > 2.0 (from main peak) | > 2.0 (from main peak) |
| Tailing Factor (T) | 0.9 - 1.2 | 0.9 - 1.5 | 0.9 - 1.5 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and characterization of this compound. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for specific applications.
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Performance Reverse Phase Chromatography of Triglycerides, Cholesterol and Cholesteryl Esters and Its Application in the Analysis of Natural and Oxidized Oils | IDEALS [ideals.illinois.edu]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
Application Notes and Protocols for Creating Stable Emulsions with Cholesteryl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cholesteryl Hydroxystearate as a stabilizer in emulsion formulations. This document outlines the physical and chemical properties of this compound, detailed protocols for emulsion preparation and characterization, and methods for assessing long-term stability.
Introduction to this compound in Emulsions
This compound is an ester of cholesterol and 12-hydroxystearic acid.[1] Its molecular structure, featuring a rigid sterol group and a long, flexible fatty acid chain with a hydroxyl group, imparts unique interfacial properties, making it a candidate for stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In cosmetic and pharmaceutical formulations, it functions as a skin-conditioning agent, emollient, and viscosity-controlling agent.[2] Its waxy nature and a melting point of approximately 75-80°C suggest its role as a co-emulsifier and stabilizer, particularly in the formation of structured interfaces and liquid crystalline phases that can enhance emulsion stability.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and developing stable emulsion formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Cholesteryl 12-hydroxystearate | [4] |
| CAS Number | 40445-72-5 | [2] |
| Molecular Formula | C45H80O3 | [2] |
| Molecular Weight | 669.1 g/mol | [2] |
| Appearance | White, waxy solid | [3] |
| Melting Point | Approx. 75-80°C | [3] |
| Solubility | Soluble in non-polar solvents, insoluble in water. | [3] |
Experimental Protocols
Determination of Required Hydrophile-Lipophile Balance (HLB)
Protocol 1: Experimental Determination of Required HLB
-
Prepare a series of emulsifier blends: Using a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) and a low HLB emulsifier (e.g., Span 80, HLB = 4.3), prepare blends with varying HLB values (e.g., from 4 to 16 in increments of 1). The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)
-
Prepare the oil phase: Combine the desired oil(s) and this compound. Heat to 75-80°C to ensure complete melting and mixing.
-
Prepare the water phase: Heat distilled water to 75-80°C.
-
Form trial emulsions: For each emulsifier blend, add it to the oil phase and mix. Then, slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes.
-
Observe emulsion stability: Observe the emulsions immediately after preparation and after set time intervals (e.g., 1 hour, 24 hours, 1 week) at room temperature. Note any signs of instability such as creaming, coalescence, or phase separation.
-
Identify the optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase containing this compound.
Preparation of Oil-in-Water (O/W) Emulsion
This protocol provides a general method for preparing an O/W emulsion where this compound is used as a co-emulsifier to enhance stability. A patent has noted the use of this compound in O/W emulsion compositions.[6]
Protocol 2: Oil-in-Water (O/W) Emulsion Formulation
-
Oil Phase Preparation:
-
Combine the oil phase ingredients (e.g., triglycerides, esters) and this compound.
-
Add the primary oil-in-water emulsifier(s) with an appropriate HLB value (typically 8-18 for O/W emulsions).
-
Heat the oil phase to 75-80°C with continuous stirring until all components are melted and homogenous.
-
-
Water Phase Preparation:
-
Combine the water phase ingredients (e.g., deionized water, humectants, water-soluble actives).
-
Heat the water phase to 75-80°C with stirring.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
Continue stirring at a lower speed until the emulsion has cooled to room temperature.
-
-
Final Additions:
-
Add any heat-sensitive ingredients, such as preservatives and fragrances, when the emulsion has cooled below 40°C.
-
Adjust the pH if necessary.
-
Preparation of Water-in-Oil (W/O) Emulsion
For W/O emulsions, this compound can contribute to the stability of the external oil phase.
Protocol 3: Water-in-Oil (W/O) Emulsion Formulation
-
Oil Phase Preparation:
-
Combine the oil phase ingredients and this compound.
-
Add the primary water-in-oil emulsifier(s) with an appropriate HLB value (typically 3-6 for W/O emulsions).[7]
-
Heat the oil phase to 75-80°C with continuous stirring until all components are melted and homogenous.
-
-
Water Phase Preparation:
-
Combine the water phase ingredients. The inclusion of an electrolyte (e.g., magnesium sulfate) is often recommended to improve the stability of W/O emulsions.[8]
-
Heat the water phase to 75-80°C with stirring.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a moderate speed.[9]
-
Continue stirring at a lower speed until the emulsion has cooled to room temperature.
-
-
Final Additions:
-
Add any heat-sensitive ingredients when the emulsion has cooled below 40°C.
-
Characterization and Stability Assessment
The stability of the prepared emulsions should be thoroughly characterized. The following are key parameters to measure and monitor over time.
Table 2: Emulsion Stability Characterization Parameters
| Parameter | Method | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) or Laser Diffraction | To determine the average size and size distribution of the emulsion droplets. Smaller, more uniform droplets generally lead to greater stability. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to better stability. |
| Viscosity and Rheology | Rheometer | To assess the flow behavior of the emulsion. Changes in viscosity over time can indicate instability. |
| Microscopic Observation | Optical or Electron Microscopy | To visually inspect the emulsion for signs of flocculation, coalescence, or changes in morphology. |
| Accelerated Stability Testing | Centrifugation, Freeze-Thaw Cycles, High-Temperature Storage | To predict the long-term stability of the emulsion in a shorter timeframe by subjecting it to stress conditions.[10] |
Table 3: Example of a Long-Term Stability Study Data Table for an O/W Emulsion with this compound
Disclaimer: The following data is illustrative. Actual values must be determined experimentally.
| Time | Storage Condition | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) | Observations |
| Initial | 25°C | 250 ± 5 | 0.21 ± 0.02 | -45 ± 2 | 1500 ± 50 | Homogeneous, white |
| 1 Month | 25°C | 255 ± 6 | 0.23 ± 0.03 | -43 ± 3 | 1480 ± 60 | No visible change |
| 1 Month | 40°C | 280 ± 8 | 0.28 ± 0.04 | -38 ± 4 | 1350 ± 70 | Slight creaming |
| 3 Months | 25°C | 265 ± 7 | 0.25 ± 0.03 | -42 ± 3 | 1450 ± 65 | No visible change |
| 3 Months | 40°C | 320 ± 10 | 0.35 ± 0.05 | -32 ± 5 | 1200 ± 80 | Noticeable creaming |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. GSRS [precision.fda.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. JP2016183152A - Oil-in-water emulsion composition - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ulprospector.com [ulprospector.com]
- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholesteryl Hydroxystearate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cholesteryl hydroxystearate nanoparticles. Our aim is to help you overcome common challenges, particularly aggregation, and achieve stable, monodisperse nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound nanoparticle suspension shows visible aggregates immediately after synthesis. What is the likely cause?
A1: Immediate aggregation upon synthesis is often due to suboptimal formulation or process parameters. The primary causes include:
-
Inadequate Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent may be too low to sufficiently cover the nanoparticle surface and provide steric or electrostatic repulsion.
-
Poor Surfactant Choice: The selected surfactant may not be effective for stabilizing this compound nanoparticles. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical factor.
-
High Concentration of this compound: An excessively high concentration of the core material can lead to an increased number of particle collisions and subsequent aggregation.
-
Solvent-Antisolvent Miscibility Issues: In nanoprecipitation methods, poor miscibility between the solvent and antisolvent can lead to uncontrolled precipitation and aggregation.
-
Suboptimal Processing Temperature: Temperature can influence the solubility of the components and the self-assembly process. For some surfactants, temperature is critical for forming a stable nanoparticle structure.[1]
Q2: The nanoparticles appear stable initially but aggregate over time. What could be the reason?
A2: Delayed aggregation, or instability during storage, can be attributed to several factors:
-
Insufficient Long-Term Stability: The initial stabilization may not be robust enough to prevent aggregation over time due to phenomena like Ostwald ripening or particle fusion.
-
Changes in Storage Conditions: Fluctuations in temperature or exposure to light can affect nanoparticle stability.
-
Inappropriate pH of the Suspension: The pH of the medium can influence the surface charge of the nanoparticles, affecting electrostatic stabilization.
-
Low Zeta Potential: A low zeta potential (typically below |±30| mV) indicates insufficient electrostatic repulsion between particles, making them prone to aggregation over time.[2]
Q3: How do I choose the right surfactant for my this compound nanoparticle synthesis?
A3: The choice of surfactant is critical for achieving stable nanoparticles. Consider the following:
-
Mechanism of Stabilization: Decide whether you need electrostatic, steric, or electrosteric stabilization. Non-ionic surfactants like Pluronic F68 provide steric hindrance, which is often effective.[1]
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value of the surfactant should be appropriate for the oil/water system you are using.
-
Biocompatibility: For biomedical applications, ensure the surfactant is biocompatible and approved for the intended use.
-
Experimental Screening: It is often necessary to experimentally screen a panel of surfactants to find the optimal one for your specific formulation.
Q4: What is the role of temperature in preventing aggregation?
A4: Temperature plays a pivotal role, particularly in methods like nanoprecipitation. For certain surfactants, such as Pluronic-F68, working near the critical micelle temperature (CMT) can lead to the formation of a more compact and stable nanoparticle structure.[1] Operating at room temperature with the same surfactant may result in less stable nanoparticles with the surfactant predominantly on the surface.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy aggregation | Insufficient surfactant concentration. | Increase the surfactant concentration in a stepwise manner. |
| Ineffective surfactant. | Screen different types of surfactants (e.g., non-ionic, ionic) with varying HLB values.[3] | |
| High this compound concentration. | Decrease the initial concentration of this compound. | |
| High Polydispersity Index (PDI > 0.3) | Non-uniform particle formation. | Optimize the stirring rate and the rate of addition of the solvent phase to the antisolvent phase. |
| Suboptimal temperature control. | Precisely control the temperature during synthesis, especially if using temperature-sensitive surfactants.[1] | |
| Particle size is too large | Aggregation during formation. | Improve surfactant stabilization as described above. |
| Slow nucleation rate. | Increase the supersaturation by adjusting solvent/antisolvent ratios or the rate of addition. | |
| Instability during storage (aggregation over time) | Insufficient surface charge. | Measure the zeta potential. If it is low (e.g., between -20 mV and +20 mV), consider adding a charged surfactant or adjusting the pH. |
| Particle growth (Ostwald ripening). | Optimize the formulation to create a more stable crystalline core. The choice of lipids can influence crystallinity.[4][5] | |
| Bacterial contamination. | Prepare and store the nanoparticle suspension under sterile conditions. |
Quantitative Data Summary
The following table summarizes key parameters from a study on cholesterol nanoparticle synthesis, which can serve as a starting point for optimizing this compound nanoparticle formulations.
| Surfactant (0.5% w/v) | Temperature (°C) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability |
| Pluronic-F68 | Room Temperature | > 500 | > 0.4 | -15.3 | Unstable |
| Pluronic-F68 | 45 | < 400 | < 0.3 | -25.7 | Stable |
| Solutol HS 15 | Room Temperature | > 600 | > 0.5 | -8.2 | Unstable |
| Cholic acid sodium salt | Room Temperature | > 1000 | > 0.6 | -45.1 | Unstable |
| Poly vinyl alcohol | Room Temperature | > 800 | > 0.5 | -10.5 | Unstable |
Data adapted from a study on cholesterol nanoparticles for illustrative purposes.[1]
Experimental Protocols
Representative Protocol for this compound Nanoparticle Synthesis via Nanoprecipitation
This protocol is adapted from a method used for cholesterol nanoparticles and is a common technique for formulating lipid-based nanoparticles.[1]
Materials:
-
This compound
-
Acetone (B3395972) (or another suitable organic solvent)
-
Pluronic-F68 (or another suitable surfactant)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound in acetone at a concentration of 1 mg/mL.
-
Preparation of the Aqueous Phase: Dissolve Pluronic-F68 in deionized water to a final concentration of 0.5% (w/v).
-
Heating: Heat the aqueous phase to 45°C. This is near the critical micelle temperature of Pluronic-F68 and has been shown to improve nanoparticle stability.[1]
-
Nanoprecipitation: Inject the organic phase into the heated aqueous phase at a constant rate (e.g., 1 mL/min) under moderate magnetic stirring. The ratio of the organic to aqueous phase should be approximately 1:10.
-
Solvent Evaporation: Continue stirring the suspension at 45°C for 30 minutes to allow for the evaporation of the acetone.
-
Cooling: Allow the nanoparticle suspension to cool to room temperature.
-
Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Visualizations
Caption: Troubleshooting workflow for aggregation in nanoparticle synthesis.
Caption: Key factors influencing nanoparticle stability during synthesis.
References
- 1. EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Cholesterol-Based Drug Delivery Carriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of cholesterol-based drug delivery carriers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cholesterol in lipid-based drug delivery systems?
A1: Cholesterol is a critical component in many lipid-based drug delivery systems, such as liposomes and lipid nanoparticles.[1] Its primary function is to modulate the fluidity and stability of the lipid bilayer.[2] By intercalating between phospholipid molecules, cholesterol can increase the packing density of the lipid membrane, which in turn reduces its permeability to encapsulated drugs and enhances its stability in biological fluids.[2]
Q2: How does the concentration of cholesterol affect the stability of the carrier?
A2: The concentration of cholesterol significantly impacts the physicochemical properties and stability of drug delivery carriers. Generally, increasing the cholesterol content up to an optimal ratio (often around a 2:1 to 1:1 phospholipid to cholesterol molar ratio) enhances stability by increasing membrane rigidity and reducing drug leakage.[2][3][4] However, excessively high concentrations of cholesterol can lead to a decrease in encapsulation efficiency for certain drugs and may even destabilize the carrier.[4][5]
Q3: What are the common signs of instability in cholesterol-based drug delivery carrier formulations?
A3: Common indicators of instability include:
-
Aggregation or Flocculation: Visible precipitation, cloudiness, or a significant increase in particle size over time as measured by Dynamic Light Scattering (DLS).
-
Premature Drug Release: A rapid "burst" release of the encapsulated drug before reaching the target site.
-
Changes in Physicochemical Properties: Significant alterations in particle size, polydispersity index (PDI), and zeta potential during storage.
-
Chemical Degradation: Hydrolysis or oxidation of the lipid components, which can compromise the integrity of the carrier.[6]
Troubleshooting Guides
Issue 1: Carrier Aggregation and Particle Size Instability
Q: My cholesterol-based carrier suspension is showing signs of aggregation (e.g., increased particle size, visible precipitates). What are the potential causes and how can I troubleshoot this?
A: Aggregation is a common issue that can compromise the efficacy and safety of your drug delivery system. Here’s a step-by-step guide to troubleshoot this problem:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cholesterol Content | The ratio of phospholipid to cholesterol is crucial for stability. Too little cholesterol may result in a fluid and unstable membrane, while too much can also lead to instability. An optimal ratio, often found to be around 2:1 (lipid:cholesterol), generally yields the most stable formulations.[2][4] |
| Insufficient Surface Charge | Low zeta potential (close to neutral) can lead to particle aggregation due to a lack of electrostatic repulsion. Incorporate a small percentage of a charged lipid (e.g., a negatively charged phospholipid like DSPG) into your formulation to increase the magnitude of the zeta potential. |
| High Particle Concentration | Highly concentrated suspensions increase the frequency of particle collisions, leading to aggregation. Try preparing your formulation at a lower lipid concentration or dilute the suspension immediately after preparation. |
| Improper Storage Conditions | Temperature fluctuations and exposure to light can destabilize lipid-based carriers. Store your formulations at a consistent, recommended temperature (often 4°C) and protect them from light. |
| Ineffective Steric Stabilization | For enhanced stability, especially in biological media, consider incorporating a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a protective hydrophilic layer that sterically hinders aggregation. |
Issue 2: Premature Drug Release or "Burst Effect"
Q: I'm observing a rapid initial release of my encapsulated drug, which is not ideal for controlled delivery. How can I minimize this "burst effect"?
A: A significant burst release indicates that the drug is either loosely associated with the carrier surface or is leaking out due to membrane instability. The following steps can help you achieve a more sustained release profile:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Cholesterol Content | A lipid bilayer with insufficient cholesterol is more fluid and permeable, leading to faster drug leakage. Gradually increase the molar ratio of cholesterol in your formulation to enhance membrane rigidity and reduce permeability.[3] |
| High Drug-to-Lipid Ratio | Overloading the carrier can result in drug molecules being adsorbed to the surface rather than being stably encapsulated. Optimize the drug-to-lipid ratio by testing a range of concentrations to find the highest loading that still allows for stable encapsulation. |
| Phase Transition Temperature (Tc) of Phospholipid | If the storage or experimental temperature is above the Tc of your primary phospholipid, the membrane will be in a more fluid and leaky state. Consider using a phospholipid with a higher Tc to ensure the membrane is in a more ordered, gel-like state at the desired temperature. |
| Inefficient Removal of Unencapsulated Drug | The initial burst may be due to the presence of free drug that was not removed after formulation. Ensure your purification method (e.g., dialysis, size exclusion chromatography, or centrifugation) is effective in separating the drug-loaded carriers from the unencapsulated drug. |
Issue 3: Low Drug Encapsulation Efficiency
Q: My formulation has a low encapsulation efficiency for my drug of interest. What factors could be contributing to this, and how can I improve it?
A: Low encapsulation efficiency can be a significant hurdle in developing a viable drug delivery system. Several factors related to the drug, lipids, and formulation method can influence this.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Cholesterol Concentration | While cholesterol enhances stability, excessive amounts can compete with hydrophobic drugs for space within the lipid bilayer, thereby reducing encapsulation efficiency.[5] Try decreasing the cholesterol content to see if it improves drug loading.[5] |
| Drug Properties | The physicochemical properties of your drug (e.g., solubility, charge, molecular weight) will dictate how it interacts with the lipid bilayer. For hydrophilic drugs, ensure the hydration volume and pH are optimized. For hydrophobic drugs, the choice of organic solvent and the lipid composition are critical. |
| Suboptimal Formulation Method | The method used to prepare the carriers can significantly impact encapsulation. If the thin-film hydration method is yielding low efficiency, consider exploring other techniques such as ethanol (B145695) injection or reverse-phase evaporation. |
| Ineffective Hydration Step | For the thin-film hydration method, ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids to facilitate proper vesicle formation and drug encapsulation. |
Data Presentation
Table 1: Effect of Phospholipid:Cholesterol Molar Ratio on Liposome Particle Size
| Phospholipid:Cholesterol Molar Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 100:0 | 150 ± 5.2 | 0.25 ± 0.03 |
| 80:20 | 135 ± 4.8 | 0.21 ± 0.02 |
| 70:30 | 120 ± 3.5 | 0.18 ± 0.02 |
| 60:40 | 128 ± 4.1 | 0.23 ± 0.03 |
| 50:50 | 145 ± 5.0 | 0.28 ± 0.04 |
Note: Data is representative and may vary depending on the specific lipids, drug, and preparation method used.
Table 2: Influence of Cholesterol Content on Encapsulation Efficiency and Drug Release
| Cholesterol (mol%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| 0 | 75 ± 4.5 | 85 ± 5.1 |
| 10 | 82 ± 3.9 | 72 ± 4.3 |
| 20 | 91 ± 2.8 | 58 ± 3.5 |
| 30 | 88 ± 3.1 | 45 ± 2.9 |
| 40 | 79 ± 4.2 | 48 ± 3.2 |
| 50 | 65 ± 5.0 | 55 ± 3.8 |
Note: Data is representative and may vary depending on the specific lipids, drug, and preparation method used.[4]
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol outlines the standard procedure for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional, for SUV preparation)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum while rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Continue to apply a high vacuum for at least 1-2 hours to ensure complete removal of any residual organic solvent.
-
Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable), pre-warmed to a temperature above the lipid's phase transition temperature, to the flask.
-
Vesicle Formation: Gently agitate the flask by hand or on a low-speed vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain a more uniform size distribution and form SUVs, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
Protocol 2: In Vitro Drug Release Study using the Dialysis Method
This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.[6][7]
Materials:
-
Drug-loaded carrier suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions. Securely close one end of the tubing.
-
Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded carrier suspension into the dialysis bag.
-
Sealing: Securely close the other end of the dialysis bag, ensuring there is some headspace to allow for movement.
-
Initiating the Study: Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume of the release medium should be sufficient to maintain "sink conditions" (i.e., the concentration of the released drug in the medium remains low, typically less than 10% of its saturation solubility).
-
Incubation: Place the beaker on a magnetic stirrer in an incubator or water bath set to the desired temperature (e.g., 37°C) and stir at a constant, gentle speed.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of cholesterol-based drug carriers.
Caption: A logical workflow for troubleshooting common stability issues in cholesterol-based carriers.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. dovepress.com [dovepress.com]
Navigating the Synthesis of Cholesteryl Hydroxystearate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and professionals engaged in the synthesis of Cholesteryl hydroxystearate. As you transition from laboratory-scale experiments to larger production volumes, you may encounter challenges that can impact yield, purity, and overall process efficiency. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the scaling-up process.
Troubleshooting Guide
Scaling up the synthesis of this compound, a sterol ester, often presents challenges related to reaction kinetics, mass transfer, and product purification. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete Reaction: The esterification reaction may not have reached equilibrium. - Suboptimal Stoichiometry: Incorrect molar ratio of cholesterol to hydroxystearic acid. - Catalyst Inefficiency or Deactivation: Insufficient catalyst amount or loss of activity. - Side Reactions: Formation of unwanted byproducts consuming reactants. | - Reaction Monitoring: Utilize analytical techniques like TLC or HPLC to monitor the reaction progress and ensure it goes to completion. - Stoichiometry Optimization: Experiment with varying the molar ratio of reactants. A slight excess of one reactant may be beneficial.[1][2][3] - Catalyst Screening and Loading: Evaluate different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and optimize the catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting materials.[4][5] - Temperature Control: Optimize the reaction temperature to favor the desired esterification reaction over side reactions. |
| Presence of Impurities in Final Product | - Unreacted Starting Materials: Cholesterol or hydroxystearic acid remaining after the reaction. - Byproduct Formation: Potential side products from the esterification of cholesterol include oxidation products.[6] - Solvent and Reagent Impurities: Contaminants in the solvents or reagents used in the synthesis. | - Purification Optimization: Develop a robust purification strategy. Flash chromatography is a viable technique for purifying lipids and can be scaled up.[7][8] Recrystallization can also be an effective final purification step.[9] - Aqueous Workup: An initial wash with a mild acid or base solution can help remove some impurities.[9] - High-Purity Starting Materials: Ensure the use of high-quality, pure starting materials to minimize the introduction of impurities.[] |
| Inconsistent Batch-to-Batch Results | - Poor Control Over Reaction Parameters: Variations in temperature, mixing speed, or reaction time between batches. - Raw Material Variability: Inconsistent quality of cholesterol or hydroxystearic acid from different suppliers or lots. - Inefficient Heat and Mass Transfer: As the scale increases, ensuring uniform heating and mixing becomes more challenging.[4][5] | - Process Parameter Control: Implement strict control over all reaction parameters. Utilize automated reactors for better consistency. - Raw Material Qualification: Establish clear specifications for incoming raw materials and qualify suppliers. - Reactor Design: For larger scales, consider the reactor design to ensure efficient mixing and heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through chemical methods such as direct esterification of cholesterol with hydroxystearic acid, or by using an acyl chloride or ester exchange reaction.[]
Q2: I am observing a significant amount of unreacted cholesterol in my final product. How can I improve the conversion rate?
A2: To improve the conversion rate, consider the following:
-
Increase Reaction Time: Monitor the reaction using TLC or HPLC to ensure it has reached completion.
-
Optimize Stoichiometry: A slight excess of hydroxystearic acid may be necessary to drive the reaction forward.
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. If you suspect catalyst deactivation, consider adding fresh catalyst or using a more robust one.
-
Water Removal: Esterification is a reversible reaction that produces water.[4] On a larger scale, the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) can shift the equilibrium towards the product.
Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint can indicate the presence of oxidation byproducts or other impurities.[6] To address this:
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: Multiple purification steps may be necessary. Column chromatography with an appropriate solvent system is often effective at removing colored impurities.[9] Recrystallization from a suitable solvent can also help to obtain a pure, colorless product.[9]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities.[][12][13]
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for checking for volatile impurities.[][12]
-
Mass Spectrometry (MS): MS can be coupled with HPLC or GC to identify the molecular weight of the product and any impurities, confirming their identity.[][12][14]
Experimental Protocols
While specific, validated scale-up protocols are often proprietary, the following provides a general methodology for the synthesis and purification of this compound that can be adapted and optimized for larger scales.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol outlines the direct esterification of cholesterol and 12-hydroxystearic acid.
Materials:
-
Cholesterol
-
12-Hydroxystearic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cholesterol (1 equivalent), 12-hydroxystearic acid (1.1 equivalents), and p-toluenesulfonic acid (0.1 equivalents).
-
Add a sufficient volume of toluene to dissolve the reactants at reflux temperature.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude product from the synthesis reaction.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability [mdpi.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Esterification of cholesterol oxidation products and their effect on the rate of cholesterol esterification in macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Optical Response of Cholesteryl Hydroxystearate Liquid Crystals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Cholesteryl hydroxystearate liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystal phases for this compound?
A1: this compound, a derivative of cholesterol, is a thermotropic liquid crystal. Upon heating, it is expected to transition from a crystalline solid to a cholesteric liquid crystal phase and subsequently to an isotropic liquid phase. The specific transition temperatures can be influenced by the purity of the sample.[1]
Q2: How does temperature affect the color and optical response of this compound?
A2: The color, or selective reflection wavelength, of cholesteric liquid crystals like this compound is highly dependent on temperature.[2] As the temperature changes, the pitch of the helical structure of the liquid crystal changes, resulting in a shift of the reflected color through the visible spectrum.[2] Generally, for many cholesteryl esters, the pitch increases with temperature in the normal cholesteric state, leading to a red-shift in the reflected light.[3]
Q3: What is the primary mechanism behind the optical response of this compound?
A3: The unique optical properties of this compound arise from its self-assembled helical structure. This periodic structure selectively reflects circularly polarized light of a specific wavelength and handedness, a phenomenon known as Bragg reflection.[1] The central wavelength of this reflection is determined by the pitch of the helix and the average refractive index of the material.
Q4: Can the optical response of this compound be tuned by factors other than temperature?
A4: Yes, the optical response of cholesteric liquid crystals can be influenced by several factors. Applying an electric field can alter the helical pitch and thus the reflection wavelength.[4] The introduction of chiral dopants or mixing with other liquid crystals can also be used to tune the pitch and, consequently, the optical properties.[5] Additionally, the presence of certain chemical analytes can interact with the liquid crystal and induce a change in its optical response, making it suitable for sensor applications.[6]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of the optical response of this compound liquid crystals.
| Problem | Possible Causes | Solutions |
| Inconsistent or Non-reproducible Color Response | 1. Sample impurity. 2. Inconsistent thermal history. 3. Degradation of the sample. | 1. Purify the this compound sample through recrystallization. 2. Implement a standardized heating and cooling cycle for all samples to ensure a consistent thermal history before measurements. 3. Store the sample in a dark, inert atmosphere to prevent oxidation and degradation. Liquid crystal films exposed to the atmosphere can decompose slowly.[1] |
| Poorly Defined or Weak Selective Reflection Peak | 1. Non-uniform alignment of the liquid crystal molecules. 2. Sample thickness is not optimal. 3. Presence of scattering domains. | 1. Ensure proper surface treatment of the substrate (e.g., glass slides) to promote planar alignment. 2. Optimize the sample thickness; a well-defined planar texture is crucial for strong selective reflection. 3. Heat the sample to the isotropic phase and cool it down slowly to the cholesteric phase to improve the alignment and reduce defects. |
| "Oily" or "Fingerprint" Textures Observed Under Microscope Instead of Uniform Color | 1. The helical axis is not uniformly perpendicular to the substrate. 2. The cooling rate from the isotropic phase was too fast. | 1. These are characteristic textures of cholesteric liquid crystals.[7] To achieve a more uniform color (planar texture), ensure the surfaces of the sample cell promote planar alignment and use a slow, controlled cooling rate. 2. Shear the sample gently while in the cholesteric phase to help align the helical axis. |
| No Liquid Crystal Phase Observed | 1. The sample may exhibit monotropic behavior, where the liquid crystal phase is only observed upon cooling. 2. The cooling rate is too fast, leading to direct crystallization from the isotropic liquid. | 1. Heat the sample to its isotropic phase and then cool it down slowly while observing under a polarizing microscope. 2. Use a controlled cooling ramp (e.g., 1-5 °C/min) to allow sufficient time for the liquid crystal phase to form. |
Experimental Protocols
Sample Preparation for Optical Characterization
A well-prepared sample is crucial for obtaining reliable and reproducible results.
Materials:
-
This compound
-
Glass microscope slides and coverslips
-
Hot plate or heating stage
-
Solvent (e.g., chloroform (B151607) or toluene, if preparing from solution)
-
Pipette or wire-wound applicator
Procedure:
-
Melt Preparation (for pure substance):
-
Place a small amount of this compound powder on a clean microscope slide.
-
Heat the slide on a hot plate to a temperature above the clearing point (the transition to the isotropic liquid phase). A melting point of approximately 75-80°C has been reported for this compound.[8]
-
Place a coverslip over the molten liquid crystal.
-
Allow the sample to cool slowly to room temperature to form the cholesteric phase. For controlled experiments, use a programmable heating stage.
-
-
Solution Casting (for thin films):
-
Dissolve a known concentration of this compound in a volatile solvent.
-
Deposit a specific volume of the solution onto a substrate.
-
Allow the solvent to evaporate completely in a controlled environment (e.g., a desiccator or under a slow stream of inert gas).
-
Gently heat the resulting film above its clearing point and cool slowly to obtain a well-ordered liquid crystal phase.
-
Polarizing Optical Microscopy (POM)
POM is a fundamental technique to identify liquid crystal phases and observe their textures.
Equipment:
-
Polarizing microscope with a rotating stage and a heating/cooling stage.
-
Camera for image capture.
Procedure:
-
Place the prepared sample on the microscope's heating stage.
-
Cross the polarizer and analyzer to achieve a dark background.
-
Heat the sample to the isotropic phase (a completely dark field of view).
-
Slowly cool the sample and observe the phase transitions. The appearance of birefringent textures indicates the formation of a liquid crystal phase.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., focal conic, fingerprint, or planar textures).
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the selective reflection band of the cholesteric phase.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled sample holder.
Procedure:
-
Place the sample in the temperature-controlled holder of the spectrophotometer.
-
Set the desired temperature.
-
Record the transmission or reflection spectrum over the desired wavelength range (typically the visible spectrum).
-
The selective reflection will appear as a dip in the transmission spectrum or a peak in the reflection spectrum.
-
Repeat the measurement at different temperatures to study the temperature dependence of the selective reflection wavelength.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a characteristic feature of cholesteric liquid crystals.
Equipment:
-
CD spectropolarimeter with a temperature-controlled cell holder.
Procedure:
-
Place the prepared sample in the CD spectropolarimeter.
-
Set the desired temperature.
-
Scan across the wavelength range of the selective reflection band.
-
The cholesteric phase will exhibit a strong CD signal (positive or negative depending on the handedness of the helix) at the wavelength of selective reflection.[9]
Quantitative Data
Quantitative data for this compound is not widely available in the literature. The following table provides typical values for long-chain cholesteryl esters, which can be used as a reference. Researchers should determine the specific values for their samples experimentally.
| Property | Cholesteryl Stearate (C18) | Cholesteryl Behenate (C22) | Expected Range for this compound | Notes |
| Melting Point (Crystal to LC/Isotropic) | 79.8 - 81.7 °C[10] | ~86 °C[10] | ~75-85 °C | The presence of the hydroxyl group may influence the melting point. A melting point of 75-80°C has been reported.[8] |
| Clearing Point (LC to Isotropic) | ~85 °C[10] | - | Variable | Highly dependent on purity. |
| Selective Reflection Wavelength (λ₀) | Not typically colored at room temp. | Not typically colored at room temp. | Dependent on temperature and mixture composition. | Pure long-chain cholesteryl esters often reflect in the infrared. Mixtures are typically required to bring the reflection into the visible range. |
| Pitch (p) | - | - | Varies with temperature | The pitch is related to the selective reflection wavelength by the equation p = λ₀ / n, where n is the average refractive index. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and results may vary. It is the responsibility of the user to ensure the safety and validity of their experimental procedures.
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. choe.cn [choe.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Vapour Detection with Cholesteric Liquid Crystals—Optical and Mass-Sensitive Evaluation of the Sensor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. Circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Viscosity Challenges with Melted Cholesteryl Hydroxystearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity-related issues encountered when handling melted Cholesteryl hydroxystearate. The following information is designed to assist researchers in overcoming common challenges in their experimental workflows, ensuring procedural success and data accuracy.
Understanding the Properties of this compound
This compound is a waxy, crystalline solid at room temperature with a melting point of approximately 75-80°C.[1] Upon melting, it forms a viscous liquid that can present handling challenges. It is soluble in non-polar solvents. This substance is utilized in various applications, including cosmetics, for its emollient and viscosity-controlling properties.
Quantitative Data Summary
| Temperature (°C) | Estimated Viscosity (cP) | Expected State & Handling Considerations |
| 25 | > 1,000,000 | Solid (Waxy Crystalline) |
| 80 | 500 - 1500 | Viscous Liquid: Difficult to pipette; requires wide-bore tips and positive displacement pipettes. |
| 90 | 200 - 800 | Moderately Viscous Liquid: Easier to handle, but still requires careful pipetting technique. |
| 100 | 100 - 400 | Less Viscous Liquid: Pipetting is more manageable; standard techniques may be applicable with caution. |
| >120 | < 100 | Fluid Liquid: Relatively easy to handle, but thermal degradation becomes a concern. |
Note: These are estimated values. Actual viscosity can be influenced by purity, shear rate, and the presence of other substances. It is highly recommended to perform viscosity measurements for your specific sample and experimental conditions.
Troubleshooting Common Viscosity-Related Issues
This section addresses specific problems that may arise during the handling of melted this compound in a question-and-answer format.
Q1: My melted this compound is too thick to pipette accurately.
A1: High viscosity is a primary challenge. Consider the following solutions:
-
Increase Temperature: Gently increase the temperature of your sample. As indicated in the table above, viscosity decreases significantly with increasing temperature. However, be cautious of potential thermal degradation at excessively high temperatures. Studies on cholesterol have shown degradation can occur at temperatures starting from 150°C.[2]
-
Use Appropriate Equipment:
-
Wide-Bore Pipette Tips: Standard pipette tips are often inadequate for highly viscous liquids. Utilize tips with a wider orifice to reduce shear stress and facilitate easier aspiration and dispensing.
-
Positive-Displacement Pipettes: Unlike air-displacement pipettes, positive-displacement pipettes have a piston that comes in direct contact with the liquid, providing more accurate and reproducible results with viscous materials.
-
-
Modify Pipetting Technique:
-
Slow Aspiration and Dispensing: Use the slowest possible speed settings on your pipette to minimize shear stress and prevent the formation of air bubbles.
-
Reverse Pipetting: This technique can improve accuracy when handling viscous liquids.
-
Q2: The this compound solidifies in my pipette tip during transfer.
A2: This indicates that the temperature of your equipment is below the melting point of the compound.
-
Pre-heat Equipment: Ensure that all equipment coming into contact with the molten material, including pipette tips, glassware, and dispensing nozzles, is pre-heated to a temperature safely above 80°C. An oven or a heating block can be used for this purpose.
-
Work Efficiently: Minimize the time the molten material is held in the pipette tip to reduce heat loss.
Q3: I am observing inconsistent flow rates when dispensing the molten material.
A3: Inconsistent flow is often a result of temperature fluctuations or equipment limitations.
-
Maintain a Stable Temperature: Use a calibrated and stable heating system (e.g., a hot plate with a magnetic stirrer or a temperature-controlled bath) to maintain a consistent temperature of the molten this compound.
-
Consider High-Pressure Dispensing Systems: For applications requiring precise and continuous flow, a standard dispenser may not be sufficient. A high-pressure syringe pump or a heated dispensing system can provide better control over the flow rate of viscous liquids.
Q4: The melted this compound appears cloudy or grainy.
A4: This could be due to incomplete melting, the presence of impurities, or the beginning of crystallization.
-
Ensure Complete Melting: Verify that the entire sample has been heated to a temperature slightly above its melting point and is a clear, homogenous liquid.
-
Slow Cooling: If the material is crystallizing prematurely, the cooling rate may be too rapid. Allow the solution to cool more slowly to promote the formation of purer crystals.[3]
-
Filtration: If impurities are suspected, a hot filtration step may be necessary to remove any particulate matter before use.
Experimental Protocols
Methodology for Viscosity Measurement of Molten this compound using a Rotational Viscometer
This protocol is adapted from standard methods for measuring the viscosity of waxy materials.
1. Objective: To determine the dynamic viscosity of molten this compound at various temperatures.
2. Materials and Equipment:
-
This compound sample
-
Rotational viscometer with a thermosensor
-
Heating mantle or temperature-controlled bath
-
Appropriate spindle for viscous liquids (e.g., cone and plate or coaxial cylinder)
-
Beaker or sample container
-
Calibrated thermometer
3. Procedure:
-
Preparation:
-
Ensure the viscometer is calibrated and level.
-
Select a spindle appropriate for the expected viscosity range.
-
Place a sufficient amount of solid this compound into the sample container.
-
-
Melting:
-
Gently heat the sample using the heating mantle or temperature-controlled bath to the desired starting temperature (e.g., 85°C).
-
Allow the sample to fully melt and thermally equilibrate for at least 30 minutes.
-
-
Measurement:
-
Carefully lower the pre-heated spindle into the molten sample to the correct immersion depth.
-
Allow the spindle and sample to reach thermal equilibrium, as indicated by the viscometer's thermosensor.
-
Set the desired rotational speed (RPM). Start with a low RPM and gradually increase to find a speed that gives a torque reading within the optimal range (typically 20-80%).
-
Allow the reading to stabilize and then record the viscosity (in cP or mPa·s) and the corresponding temperature and RPM.
-
-
Data Collection at Different Temperatures:
-
Increase the temperature in increments (e.g., 5°C or 10°C) and repeat the measurement process at each temperature point.
-
To observe the effects of cooling, measurements can also be taken as the sample is slowly cooled.
-
4. Data Analysis:
-
Plot viscosity as a function of temperature to create a viscosity-temperature curve.
-
If the viscosity changes with the shear rate (RPM), the material is non-Newtonian, and this should be noted.
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting viscosity issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions when working with molten this compound?
A: Always wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. Work in a well-ventilated area, preferably a fume hood, to avoid inhaling any potential fumes, especially if heating to higher temperatures. Be mindful of the hot surfaces of your equipment to prevent burns.
Q: Can I dissolve this compound in a solvent to reduce its viscosity?
A: Yes, dissolving it in a suitable non-polar solvent can significantly reduce viscosity. However, the choice of solvent will depend on your specific application and its compatibility with other components in your experiment. The addition of a solvent will also alter the concentration and may need to be removed at a later stage.
Q: How can I prevent the molten this compound from degrading during my experiment?
A: Avoid prolonged exposure to high temperatures. While increasing the temperature can reduce viscosity, it's crucial to find an optimal temperature that allows for effective handling without causing chemical degradation. Studies on similar compounds suggest that degradation can become significant above 150-180°C.[2] If possible, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q: What is the best way to clean equipment after use?
A: While the material is still warm and in its less viscous state, wipe away as much of the residue as possible. Then, use a suitable non-polar solvent to dissolve the remaining material. Follow your laboratory's standard procedures for waste disposal.
References
Technical Support Center: Sterilization of Cholesteryl Hydroxystearate-Based Nanoparticles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterilization of cholesteryl hydroxystearate-based nanoparticles. The following information is based on established methods for lipid-based nanoparticles and should be adapted and optimized for your specific formulation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for sterilizing this compound-based nanoparticles?
A1: The most common terminal sterilization methods for lipid-based nanoparticles, including those derived from this compound, are sterile filtration, gamma irradiation, and ethylene (B1197577) oxide (EtO) treatment.[1][2][3][4] Aseptic processing is another approach where the product is manufactured from sterile components in a sterile environment.[5][6][7][8]
Q2: Can I autoclave my this compound-based nanoparticle formulation?
A2: Autoclaving (steam sterilization) is generally not recommended for many lipid-based nanoparticles.[1][2] The high temperatures and pressures can lead to nanoparticle aggregation, changes in particle size, and degradation of the lipid components and encapsulated drug.[2][9][10] However, the suitability of autoclaving is highly dependent on the specific formulation, including the presence of stabilizers.[2]
Q3: What is the preferred sterilization method for heat-sensitive this compound-based nanoparticles?
A3: For heat-sensitive formulations, sterile filtration is often the preferred method, provided the nanoparticle size is smaller than the filter's pore size (typically 0.22 µm).[3] Gamma irradiation and ethylene oxide are also viable low-temperature alternatives.[1][11][12]
Q4: How does gamma irradiation affect my nanoparticles?
A4: Gamma irradiation can be an effective sterilization method for lipid-based nanoparticles. However, it can induce the formation of free radicals, which may lead to lipid oxidation, changes in particle size, and degradation of the encapsulated drug.[13][14][15] The effects are dose-dependent, so the irradiation dose must be carefully optimized.[13][14]
Q5: Is ethylene oxide (EtO) sterilization safe for my nanoparticle formulation?
A5: Ethylene oxide is a low-temperature sterilization method compatible with many materials.[11][12] However, it is a toxic and flammable gas, and residual EtO must be thoroughly removed from the product after sterilization to ensure safety.[11] The process involves several parameters, including gas concentration, temperature, humidity, and exposure time, which must be carefully controlled.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation After Sterilization | Heat-induced instability: Autoclaving can cause lipids to melt or rearrange, leading to aggregation upon cooling.[2][9] Radiation-induced crosslinking: High doses of gamma radiation can cause crosslinking of lipids or stabilizing agents.[15] Incompatible filtration membrane: The nanoparticle formulation may be interacting with the filter material. | - Avoid autoclaving if possible. If it must be used, optimize the cycle parameters (temperature, time) and consider adding cryoprotectants or stabilizers. - Optimize the gamma irradiation dose; use the lowest effective dose. Consider performing irradiation at cryogenic temperatures. - Test different filter membranes for compatibility (e.g., PES, PVDF, cellulose (B213188) acetate).[16][17][18][19][20] |
| Significant Change in Particle Size or Polydispersity Index (PDI) | Sterilization-induced degradation: Any sterilization method can potentially alter the nanoparticle structure.[1][2] Filtration-induced shear stress: High filtration pressures can deform or break nanoparticles.[21] | - Re-evaluate the chosen sterilization method. Consider a less harsh alternative (e.g., switching from autoclaving to sterile filtration). - Optimize filtration parameters: use a lower, constant pressure and a filter with a larger surface area to minimize shear stress. |
| Loss of Encapsulated Drug | Heat-induced leakage: Autoclaving can increase the fluidity of the lipid matrix, leading to drug leakage. Radiation-induced degradation: Gamma irradiation can degrade the encapsulated drug.[15] Adsorption to filter: The drug or nanoparticles may adsorb to the filter membrane.[21] | - Use a lower temperature sterilization method. - Shield the formulation from excessive radiation or use a lower dose. - Pre-saturate the filter with the formulation buffer or a solution of the empty nanoparticles to minimize binding sites. Select a low-protein-binding filter membrane. |
| Incomplete Sterilization | Inappropriate method or parameters: The chosen sterilization method or its parameters may not be sufficient to eliminate all microorganisms. High initial bioburden: The pre-sterilization product may have a high level of microbial contamination. | - Validate the sterilization cycle according to pharmacopeial standards. Ensure all parameters (e.g., temperature, time, radiation dose, gas concentration) are appropriate for the bioburden. - Implement measures to control the bioburden of the product before sterilization, such as using sterile raw materials and aseptic manufacturing techniques. |
Data Summary
Table 1: Effect of Gamma Irradiation on Nanoparticle Physicochemical Properties (General Lipid Nanoparticles)
| Nanoparticle Type | Irradiation Dose (kGy) | Change in Particle Size (nm) | Change in PDI | Change in Zeta Potential (mV) | Reference |
| NLCs | 12 (Beta) | No significant change | No significant change | No significant change | [13] |
| NLCs | 25 (Beta) | Significant change for PDGF-BB loaded | - | - | [13] |
| NLCs | 25 (Gamma) | Significant increase | Significant increase | Significant change | [13] |
| PCL/PVA NP | 5 (Gamma) | Slight decrease | Increase | Slight decrease | [14] |
| PCL/PVA NP | 10 (Gamma) | Slight decrease | Increase | Slight decrease | [14] |
| PLGA/PVA NP | 5 (Gamma) | Significant decrease | - | - | [14] |
| PLGA/PVA NP | 10 (Gamma) | Significant decrease | - | - | [14] |
Table 2: Effect of Autoclaving on Nanoparticle Physicochemical Properties (General Lipid Nanoparticles)
| Nanoparticle Type | Autoclaving Conditions | Change in Particle Size | Change in Zeta Potential | Reference |
| Solid Lipid Nanoparticles | 110°C for 30 min | No significant change | No significant change | [2] |
| Tripalmitin-based Nanoparticles (with PVA) | 105°C or 121°C | Conserved around 200 nm | - | [2] |
| DPPC Liposomes | - | Significant reduction | - | [22][23] |
| DSPC Liposomes | - | Significant reduction | - | [22][23] |
Experimental Protocols
Note: These are generalized protocols and must be validated for your specific this compound-based nanoparticle formulation.
Sterile Filtration
Objective: To sterilize the nanoparticle suspension by physical removal of microorganisms.
Materials:
-
Nanoparticle suspension
-
Sterile syringe
-
Sterile filter unit with a 0.22 µm pore size membrane (e.g., PES, PVDF)
-
Sterile collection vessel
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Perform all operations in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Select a sterile filter membrane that is compatible with your nanoparticle formulation. A low-protein-binding membrane is recommended.
-
Attach the sterile filter to the syringe.
-
Draw the nanoparticle suspension into the syringe.
-
Slowly and steadily apply gentle, constant pressure to the syringe plunger to pass the suspension through the filter into the sterile collection vessel. Avoid excessive pressure to prevent nanoparticle deformation or filter rupture.
-
Perform a filter integrity test post-filtration (e.g., bubble point test) to ensure the filter was not compromised during the process.
-
Conduct sterility testing on the filtered sample to confirm the absence of microbial contamination.
Gamma Irradiation
Objective: To sterilize the nanoparticle formulation using ionizing radiation.
Materials:
-
Nanoparticle formulation in its final, sealed container (e.g., glass vial with a rubber stopper and aluminum seal)
-
Validated gamma irradiation facility
Procedure:
-
Prepare the nanoparticle formulation in its final container.
-
Freeze-dry the sample if it is not stable in an aqueous solution during irradiation. The inclusion of a cryoprotectant may be necessary.
-
Send the samples to a validated gamma irradiation facility.
-
Specify the desired radiation dose. A typical dose for terminal sterilization is 25 kGy, but this must be optimized for your product to ensure sterility without causing significant degradation. Dose-ranging studies are recommended.
-
After irradiation, conduct comprehensive characterization of the nanoparticles (particle size, PDI, zeta potential, drug content, and release profile) to assess any changes.
-
Perform sterility testing to confirm the effectiveness of the irradiation.
Ethylene Oxide (EtO) Sterilization
Objective: To sterilize the nanoparticle formulation using ethylene oxide gas.
Materials:
-
Lyophilized nanoparticle powder in a gas-permeable container (e.g., vial with a gas-permeable stopper or a sealed Tyvek® pouch)
-
Validated ethylene oxide sterilization chamber
Procedure:
-
Prepare the nanoparticles in a lyophilized (freeze-dried) form, as EtO sterilization is not suitable for aqueous solutions.
-
Package the lyophilized product in a container that allows for gas penetration.
-
Place the packaged product in a validated ethylene oxide sterilization chamber.
-
The sterilization cycle typically consists of three phases: pre-conditioning (temperature and humidity adjustment), sterilization (exposure to EtO gas at a specific concentration, temperature, and time), and aeration (removal of residual EtO).[12]
-
Typical EtO sterilization parameters are:
-
After the cycle, the product must be aerated to reduce residual EtO to safe levels.
-
Reconstitute the lyophilized nanoparticles and perform full characterization to evaluate the impact of sterilization.
-
Conduct sterility testing to confirm the effectiveness of the process.
Visualizations
Caption: Experimental workflow for sterilization of this compound-based nanoparticles.
References
- 1. Impact of sterilization method on the system performance of lipid-based novel drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications | MDPI [mdpi.com]
- 3. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. sterigenics.com [sterigenics.com]
- 7. The difference between aseptic processing and terminal sterilization | CRB [crbgroup.com]
- 8. Terminal Sterilization vs Aseptic Filling: Key Differences [adragos-pharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Control over Particle Size Distribution by Autoclaving Poloxamer-Stabilized Trimyristin Nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 12. steris-ast.com [steris-ast.com]
- 13. Effects of beta and gamma radiation sterilization on growth factor-loaded nanoparticles: an innovative approach for osteoarticular disorders treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of UV and Gamma Irradiation Sterilization Processes in the Properties of Different Polymeric Nanoparticles for Biomedical Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. brotherfiltration.com [brotherfiltration.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. tischscientific.com [tischscientific.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sterilization Effects on Liposomes with Varying Lipid Chains [mdpi.com]
Addressing poor drug loading efficiency in Cholesteryl hydroxystearate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Hydroxystearate (CHS) nanoparticles, with a specific focus on addressing poor drug loading efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHS) and why is it used for nanoparticles?
This compound is a cholesterol ester. In nanoparticle formulations, it serves as a solid lipid core, encapsulating therapeutic agents. Its lipidic nature makes it biocompatible and suitable for formulating Solid Lipid Nanoparticles (SLNs). These nanoparticles are investigated for their potential in improving the bioavailability of poorly soluble drugs.
Q2: What are the primary factors influencing drug loading efficiency in CHS nanoparticles?
Several factors can significantly impact drug loading in CHS nanoparticles. These include the physicochemical properties of the drug (e.g., solubility and lipophilicity), the ratio of the drug to CHS, the choice and concentration of surfactants, and the manufacturing process parameters, such as homogenization pressure and speed.
Q3: How can I determine the drug loading content and encapsulation efficiency of my CHS nanoparticles?
Drug loading is typically quantified using either an indirect or a direct method.
-
Indirect Method: This involves separating the nanoparticles from the aqueous phase (e.g., through ultracentrifugation) and then measuring the concentration of the free, unencapsulated drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Direct Method: This method requires disrupting the nanoparticles with a suitable solvent to release the encapsulated drug, which is then quantified.
Q4: My CHS nanoparticles are showing signs of aggregation. What are the likely causes and how can this be resolved?
Aggregation in lipid nanoparticle formulations can stem from several factors, including a suboptimal pH, high ionic strength of the formulation buffer, or stresses from processes like freeze-thaw cycles. To mitigate aggregation, ensure the formulation's pH is optimized for colloidal stability. The use of cryoprotectants, such as sucrose (B13894) or trehalose, can minimize aggregation during freezing and thawing. Additionally, incorporating PEGylated lipids into the formulation can create a steric barrier that helps prevent the nanoparticles from clumping together.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of drug-loaded CHS nanoparticles.
Issue 1: Low Drug Entrapment Efficiency (<50%)
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in the CHS Matrix | - Increase the temperature of the lipid melt to enhance drug solubilization. - Consider the addition of a co-solvent in which the drug has higher solubility during the formulation process. |
| Suboptimal Drug-to-Lipid Ratio | - Systematically vary the drug-to-CHS ratio to identify the optimal concentration for encapsulation. Excessively high ratios can lead to drug precipitation. |
| Incompatible pH of the Aqueous Phase | - Adjust the pH of the aqueous phase. For certain drugs, a slightly acidic or basic pH can improve interaction with the lipid matrix. |
| Drug Expulsion During Nanoparticle Solidification | - Optimize the cooling rate of the formulation. Rapid cooling can sometimes trap the drug more effectively within the solidifying lipid matrix. |
| Inappropriate Surfactant | - Screen different surfactants or combinations of surfactants. The Hydrophile-Lipophile Balance (HLB) value of the surfactant system is critical for stable emulsion formation and efficient drug encapsulation. |
Issue 2: High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Step |
| Inadequate Homogenization or Sonication | - Increase the homogenization speed, pressure, or the number of cycles. - Optimize the sonication time and power to ensure uniform particle size reduction. |
| Lipid or Drug Precipitation During Formulation | - Ensure all components are fully dissolved in their respective phases before emulsification. - Visually inspect for any signs of precipitation and adjust the solvent or temperature as needed. |
| Aggregation of Nanoparticles | - Review and optimize the formulation's pH and ionic strength. - Consider adding stabilizing excipients, such as PEGylated lipids, to provide steric hindrance. |
Data Presentation
The following tables summarize the impact of key formulation variables on the physicochemical properties of solid lipid nanoparticles, based on studies of cholesterol and its esters. This data can serve as a guide for optimizing CHS nanoparticle formulations.
Table 1: Effect of Lipid and Surfactant Composition on Nanoparticle Properties
| Solid Lipid | Surfactant(s) | Drug-to-Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Compritol® 888 ATO | Poloxamer 188 | 1:10 | 150 - 250 | 0.2 - 0.3 | 70 - 85 |
| Precirol® ATO 5 | Tween 80 | 1:10 | 200 - 350 | 0.3 - 0.4 | 65 - 80 |
| Glyceryl Monostearate | Lecithin / Polysorbate 80 | 1:15 | 180 - 300 | 0.25 - 0.35 | 75 - 90 |
| Cholesteryl Ester (illustrative) | Tween 80 / Span 80 | 1:12 | 170 - 280 | 0.22 - 0.32 | ~70 - 88 |
Note: Data is compiled from various studies on different solid lipids and is intended to be illustrative of general trends.
Table 2: Influence of Process Parameters on Nanoparticle Characteristics
| Homogenization Pressure (bar) | Number of Cycles | Homogenization Temperature (°C) | Resulting Particle Size | PDI |
| 500 | 3 | 75 | Larger | Higher |
| 1000 | 5 | 75 | Intermediate | Lower |
| 1500 | 5 | 80 | Smaller | Lower |
| 1500 | 7 | 80 | Smallest | Lowest |
Note: General trends observed in high-pressure homogenization of lipid nanoparticles.
Experimental Protocols
Protocol 1: Preparation of CHS Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound (CHS) and the lipophilic drug.
-
Melt the CHS at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten CHS with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading content as described in the FAQs.
-
Protocol 2: Quantification of Encapsulation Efficiency (Indirect Method)
-
Separation of Free Drug:
-
Place a known volume of the nanoparticle dispersion into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 40,000 rpm) for a sufficient time (e.g., 30-60 minutes) at 4°C to pellet the nanoparticles. The exact parameters will depend on the nanoparticle size and density.
-
Alternatively, use centrifugal filter units with an appropriate molecular weight cut-off to separate the nanoparticles from the aqueous phase.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Dilute the supernatant if necessary to fall within the linear range of the analytical method.
-
Quantify the concentration of the free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Calculate the Drug Loading (DL%) using the following formula: DL (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
Visualizations
References
Technical Support Center: Controlling the Polymorphism of Cholesteryl Hydroxystearate in Liquid Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl hydroxystearate. The information is designed to help you navigate the complexities of its polymorphic behavior in liquid crystal formulations.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure. For this compound, different polymorphs will have distinct physical properties, including melting points, solubility, and optical characteristics. Controlling polymorphism is critical for ensuring the stability, consistency, and performance of liquid crystal formulations in applications ranging from drug delivery to sensor technology.
Q2: I am not observing the expected liquid crystal phase. What are the common causes?
A: Several factors can inhibit the formation of the desired liquid crystal phase:
-
Thermal History: The rate of heating and cooling has a profound effect on the resulting polymorphic form. Rapid cooling may lead to a metastable form or an amorphous solid, while very slow cooling might be necessary for the thermodynamically stable polymorph.
-
Sample Purity: Impurities can disrupt the molecular packing necessary for liquid crystal formation, broaden transition temperatures, or suppress certain phases altogether.
-
Solvent Choice: The solvent used for crystallization significantly influences the resulting polymorph by affecting nucleation and crystal growth kinetics.[1]
Q3: How does the cooling rate affect the final polymorphic form?
A: The cooling rate from the isotropic liquid state is a critical parameter.
-
Rapid Cooling: High cooling rates often trap the molecules in a kinetically favored, but potentially less stable, polymorphic form. This can also result in smaller crystal sizes.
-
Slow Cooling: Slower, controlled cooling provides the molecules with sufficient time to arrange into a more thermodynamically stable crystal lattice, often leading to larger, more well-defined crystals.
Q4: Can the choice of solvent influence which polymorph of this compound I obtain?
A: Yes, the solvent plays a significant role. Solvents can interact differently with the various crystal faces of the growing polymorphs, stabilizing one form over another.[1][2] The polarity and hydrogen bonding capacity of the solvent are particularly important factors. It is advisable to perform screening experiments with a range of solvents to find the optimal conditions for the desired polymorph.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Polymorphic Form Between Batches | 1. Variations in cooling rate.2. Inconsistent solvent evaporation rate.3. Differences in sample purity. | 1. Use a programmable hot stage or differential scanning calorimeter (DSC) to ensure a precise and reproducible cooling profile.2. Control the atmosphere and surface area to maintain a consistent evaporation rate.3. Ensure consistent purity of the starting material through appropriate purification and characterization techniques. |
| Direct Transition from Isotropic Liquid to Solid (No Liquid Crystal Phase Observed) | 1. The liquid crystal phase has a very narrow temperature range.2. The cooling rate is too fast, causing rapid crystallization.3. The specific polymorph exhibits monotropic behavior (only appears on cooling).[3] | 1. Use a very slow cooling rate (e.g., 0.5-2 °C/min) and observe carefully with polarized optical microscopy.2. Experiment with different cooling rates to identify the window for the liquid crystal phase.3. This is characteristic of some liquid crystals; the phase will not be observed on heating. |
| Broad or Multiple Melting Peaks in DSC Analysis | 1. Presence of a mixture of polymorphs.2. Impurities in the sample. | 1. Optimize the thermal protocol (annealing steps, controlled cooling) to favor the formation of a single polymorph.2. Purify the this compound sample. |
| Undesirable Crystal Morphology (e.g., needle-like vs. plate-like) | 1. The solvent used favors a particular crystal habit.2. High degree of supersaturation during crystallization. | 1. Experiment with different solvents to alter the crystal morphology.2. Reduce the rate of cooling or evaporation to lower the supersaturation and promote more uniform crystal growth. |
Data Presentation
Due to the limited availability of specific quantitative data for the distinct polymorphs of this compound, the following tables provide illustrative examples based on the behavior of similar cholesteryl esters. These values should be considered as a starting point for experimental design.
Table 1: Illustrative Thermal Properties of Cholesteryl Ester Polymorphs
| Polymorph | Typical Transition Temperature (°C) | Typical Enthalpy of Transition (J/g) | Notes |
| Form I (Metastable) | 75 - 85 | 30 - 50 | Often obtained with rapid cooling. May convert to Form II upon heating. |
| Form II (Stable) | 90 - 105 | 50 - 80 | Typically achieved through slow, controlled cooling or annealing of Form I. |
Table 2: Influence of Cooling Rate on Polymorph Formation (Illustrative Example)
| Cooling Rate (°C/min) | Predominant Polymorph | Observed Crystal Characteristics |
| > 20 | Amorphous or Metastable Form I | Small, irregular crystals |
| 5 - 10 | Mixture of Form I and Form II | Mixed morphology, some well-defined crystals |
| < 2 | Stable Form II | Larger, well-formed crystals |
Experimental Protocols
Protocol 1: Controlled Cooling for Polymorph Screening via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample and a reference pan into the DSC cell. Purge with nitrogen gas at a constant flow rate.
-
Thermal Program:
-
Segment 1 (Erase Thermal History): Heat the sample to a temperature comfortably above its isotropic clearing point (e.g., 120 °C) at a rate of 10 °C/min.
-
Segment 2 (Isothermal Hold): Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Segment 3 (Controlled Cooling): Cool the sample at a defined rate (e.g., 20 °C/min, 10 °C/min, 5 °C/min, 1 °C/min) to a temperature below all transitions (e.g., 30 °C).
-
Segment 4 (Analysis): Heat the sample again at a standard rate (e.g., 10 °C/min) to analyze the transitions of the polymorphs formed during the cooling step.
-
-
Data Analysis: Analyze the resulting thermogram to identify transition temperatures and enthalpies for each cooling rate.
Protocol 2: Solvent-Induced Crystallization for Polymorph Screening
-
Solution Preparation: Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane) at an elevated temperature (e.g., 60 °C).
-
Crystallization:
-
Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.
-
Cooling Crystallization: Slowly cool the saturated solutions to room temperature or below.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the obtained polymorphs using techniques such as DSC, Polarized Optical Microscopy, and X-ray Diffraction (XRD) to determine their properties.
Visualizations
Caption: Experimental workflow for controlling and identifying polymorphs.
Caption: Troubleshooting logic for inconsistent polymorphic forms.
References
Validation & Comparative
A Comparative Guide to Cholesteryl Esters in Drug Delivery: Spotlight on Cholesteryl Hydroxystearate
The strategic selection of excipients is a cornerstone of effective drug delivery system design. Among the lipid-based nanocarriers, cholesteryl esters play a pivotal role in modulating the stability, drug release profile, and cellular interactions of formulations like Solid Lipid Nanoparticles (SLNs) and Lipid Nanoparticles (LNPs).[1][2][3] The structure of the fatty acid esterified to cholesterol significantly influences the physicochemical properties of the resulting nanoparticle.[4][5] This guide provides a comparative analysis of cholesteryl hydroxystearate against other commonly used cholesteryl esters, supported by experimental data and detailed protocols for researchers and drug development professionals.
Performance Comparison of Cholesteryl Esters
The choice of a cholesteryl ester can dramatically alter the performance of a drug delivery vehicle. Factors such as the length and saturation of the fatty acid chain impact the crystalline structure of the lipid core, which in turn affects drug encapsulation and release kinetics.[1] While direct comparative studies featuring this compound are limited, we can infer its potential performance by examining data from other prevalent esters like cholesteryl oleate (B1233923), cholesteryl acetate (B1210297), and cholesteryl stearate (B1226849).
Esterified cholesterol has been shown to enhance the delivery efficiency of nucleic acids in LNPs compared to regular or oxidized cholesterol.[5] For instance, LNPs formulated with cholesteryl oleate have demonstrated efficient delivery of siRNA and sgRNA to liver endothelial cells.[4][5] Cationic SLNs incorporating cholesteryl oleate have been successfully used for gene-silencing therapy, achieving particle sizes suitable for parenteral administration with good stability and low cytotoxicity.[6][7]
Table 1: Physicochemical Properties of Cholesteryl Oleate-Based Cationic Solid Lipid Nanoparticles (SLNs)
| Formulation Reference | Cholesteryl Oleate Concentration | Mean Particle Diameter (nm) | Zeta Potential (mV) | Stability |
| Formulation 1 | Low | ~150-200 | +25 to +40 | Good, spherical structure |
| Formulation 2 | Intermediate | ~150-200 | +25 to +40 | Good, spherical structure, no aggregation |
| Formulation 3 | High | ~150-200 | +25 to +40 | Good, spherical structure |
Data synthesized from studies on cholesteryl oleate-loaded cationic SLNs for nucleic acid delivery.[6][8][9]
Table 2: Comparative Drug Loading and Release Characteristics
| Cholesteryl Ester | Drug Type | Typical Drug Loading | Release Profile | Key Findings |
| Cholesteryl Oleate | Nucleic Acids (siRNA) | Not specified | Sustained | Efficient cellular uptake and gene silencing with low cytotoxicity.[6][7] |
| Cholesteryl Stearate | Hydrophobic drugs | Moderate to High | Slow, controlled | Forms a stable, solid matrix suitable for sustained release.[1][10] |
| Cholesteryl Acetate | Lipophilic/Hydrophilic drugs | Varies | Modulated | Increases rigidity of lipid bilayers, reducing drug leakage and prolonging circulation.[1] |
| This compound | Not specified in studies | Potentially High | Potentially Slow/Sustained | The hydroxyl group may increase polarity, potentially affecting drug interaction and release.[][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the formulation and characterization of cholesteryl ester-based nanoparticles.
Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) via Emulsification-Dispersion
This method is commonly used for preparing SLNs with cholesteryl esters like cholesteryl oleate.[6]
Materials:
-
Cholesteryl ester (e.g., Cholesteryl Oleate)
-
Solid lipid (e.g., Stearic Acid)
-
Cationic lipid (e.g., DOTAP)
-
Surfactant/Emulsifier (e.g., Lecithin, Sodium glycocholate)
-
Organic Solvent (e.g., Cyclohexane)
-
Aqueous Phase (e.g., Deionized water)
-
Cryoprotectant (e.g., Trehalose 5% w/v)
Procedure:
-
Lipid Phase Preparation: Dissolve the cholesteryl ester, solid lipid, cationic lipid, and the lipophilic drug in the organic solvent. Heat the mixture to form a clear lipid phase.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water, heated to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Nanoparticle Formation: Disperse the hot emulsion into cold deionized water (2-3°C) under continuous stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
Purification and Concentration: Centrifuge the SLN dispersion to separate the nanoparticles from the bulk solution.
-
Lyophilization: Resuspend the nanoparticle pellet in a cryoprotectant solution and freeze-dry to obtain a stable powder for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Laser Doppler Microelectrophoresis.
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze using a Zetasizer instrument to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).[8][9]
2. Encapsulation Efficiency (%EE):
-
Method: Centrifugation and UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Centrifuge the nanoparticle dispersion to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's λmax).
-
Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. In Vitro Drug Release Study:
-
Procedure:
-
Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[15][16]
-
Visualizing Workflows and Cellular Interactions
Understanding the experimental process and the biological fate of nanoparticles is critical. The following diagrams, generated using Graphviz, illustrate a typical workflow and a key cellular uptake pathway.
Caption: Experimental workflow for nanoparticle synthesis and evaluation.
The cellular entry of lipid-based nanoparticles is often mediated by endocytosis, a process where the integrity of the cell membrane's cholesterol plays a crucial role.[17][18] Cationic nanoparticles, in particular, can interact with the cell membrane, and this interaction is sensitive to cholesterol levels.[17][19]
Caption: Cellular uptake pathway for lipid-based nanoparticles.
Conclusion
The selection of a cholesteryl ester is a critical parameter in the design of lipid-based nanoparticles for drug delivery. While cholesteryl oleate and acetate are well-documented for their roles in enhancing stability and modulating drug release, this compound presents an intriguing alternative.[1][6] The presence of a hydroxyl group on the stearate chain could introduce unique intermolecular interactions, potentially improving drug encapsulation for certain payloads and altering the nanoparticle's interaction with cell membranes. Further direct comparative studies are necessary to fully elucidate the performance advantages of this compound. By carefully considering the structure-property relationships of these esters, researchers can rationally design more effective and targeted drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cholesteryl stearate | C45H80O2 | CID 118246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cationic nanoparticles disrupt cellular signaling in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
A Comparative Guide to Cholesteryl Hydroxystearate and Phospholipids in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, liposomes stand out as a versatile and clinically approved platform. The choice of lipid components is paramount as it dictates the physicochemical properties and in vivo performance of the formulation. This guide provides a comparative analysis of liposomes formulated with standard phospholipids (B1166683) (in combination with cholesterol) versus those incorporating Cholesteryl Hydroxystearate (CHS), a derivative of cholesterol.
This analysis is based on established experimental data for phospholipid-cholesterol systems and an inferential comparison for CHS due to the limited availability of direct comparative studies in peer-reviewed literature.
Structural Components and Their Influence
Phospholipids are the fundamental building blocks of liposomes, forming the characteristic lipid bilayer that encapsulates an aqueous core.[1] Their amphiphilic nature, with a hydrophilic head and hydrophobic tail, drives this self-assembly.[2] The choice of phospholipid—such as Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid—influences the rigidity and phase transition temperature of the membrane.[3]
Cholesterol (Chol) is the most common stabilizing agent incorporated into phospholipid bilayers. It modulates membrane fluidity, reduces permeability to encapsulated contents, and enhances stability in biological fluids.[2][4]
This compound (CHS) is an ester of cholesterol and hydroxystearic acid. Its structure includes the rigid steroid core of cholesterol, which is expected to order the phospholipid acyl chains, and a long, hydroxylated fatty acid chain. This additional chain likely alters its packing properties within the bilayer compared to cholesterol, potentially influencing membrane thickness, fluidity, and drug retention in unique ways.
Comparative Physicochemical Properties
Quantitative data for a typical phospholipid-cholesterol liposomal formulation is presented below as a baseline for comparison. A standard formulation often consists of a phospholipid like DPPC and cholesterol at a molar ratio of approximately 70:30, which is known to produce stable vesicles.[3]
Due to a scarcity of published quantitative data for CHS-based liposomes, a direct numerical comparison is not feasible. The expected properties are inferred based on its structure relative to cholesterol.
| Property | Phospholipid:Cholesterol Liposomes (DPPC:Chol 70:30) | This compound Liposomes (Inferred) | Significance |
| Particle Size (Z-average) | 100 - 250 nm[3][5] | Likely to be in a similar nanometer range, but potentially larger due to the bulky hydroxystearate chain. | Size is a critical determinant of in vivo circulation time and tumor accumulation via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2[5] | Expected to be low (< 0.3) with appropriate preparation methods like extrusion, indicating a homogenous population. | A low PDI is crucial for reproducible performance and is a key regulatory requirement. |
| Zeta Potential (ζ) | -10 mV to -35 mV (for neutral phospholipids)[6] | Expected to be slightly negative, similar to phospholipid/cholesterol vesicles. | Zeta potential indicates colloidal stability; values further from zero suggest better resistance to aggregation. |
Performance in Drug Delivery
The performance of a liposome (B1194612) as a drug carrier is evaluated by its ability to efficiently encapsulate a therapeutic agent and retain it until it reaches the target site.
| Performance Metric | Phospholipid:Cholesterol Liposomes (DPPC:Chol 70:30) | This compound Liposomes (Inferred) | Significance |
| Encapsulation Efficiency (EE%) | Hydrophilic Drugs: 5-30% (passive loading), up to 90% (active loading)[3][5]. Lipophilic Drugs: >90%[7] | The bulky side chain may create packing defects that could potentially lower EE% for hydrophilic drugs. For lipophilic drugs, it might compete for space in the bilayer, similar to cholesterol.[7] | High EE% is critical for maximizing the therapeutic dose and minimizing manufacturing costs. |
| Drug Release & Stability | Low permeability and sustained release, enhanced by cholesterol.[3] | The hydroxystearate chain may further decrease membrane fluidity and permeability, potentially leading to slower drug release and enhanced stability. | Controlled drug release minimizes systemic toxicity and improves the therapeutic index. |
| Cellular Uptake | Primarily through endocytosis; can be influenced by surface charge and size.[8] | Expected to follow similar endocytic pathways. The surface characteristics influenced by the hydroxystearate group could modulate interactions with cell membranes. | Efficient cellular uptake is necessary for delivering drugs to intracellular targets. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of liposomes.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
-
Lipid Dissolution: Dissolve the chosen lipids (e.g., DPPC and Cholesterol/CHS) in a suitable organic solvent, such as a chloroform:methanol (B129727) mixture (2:1 v/v), in a round-bottom flask.[3]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tₘ) to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.
-
Film Drying: Place the flask under high vacuum for several hours to overnight to remove any residual organic solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug (if applicable) to the flask. The buffer should be pre-heated to a temperature above the Tₘ of the lipids. Agitate the flask by vortexing or mechanical shaking to hydrate (B1144303) the lipid film, causing the spontaneous formation of MLVs.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (LUVs or SUVs), subject the MLV suspension to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
Protocol 2: Characterization of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for these measurements.
-
Sample Preparation: Dilute the liposome suspension in the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including temperature (typically 25°C), dispersant viscosity, and refractive index.
-
Size Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[10]
-
Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specific capillary cell. An electric field is applied, and the velocity of the particles is measured via Laser Doppler Velocimetry. The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge.[6]
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.[7]
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.
-
-
Quantification of Total and Encapsulated Drug:
-
Measure the drug concentration in the initial formulation (Total Drug).
-
Measure the drug concentration in the filtrate/later fractions after separation (Free Drug).
-
To measure the encapsulated drug, lyse the separated liposomes using a suitable solvent (e.g., methanol or Triton X-100) and then quantify the drug concentration.
-
-
Calculation: Use a suitable analytical technique (e.g., UV-Vis Spectrophotometry or HPLC) to measure drug concentrations. Calculate EE% using the formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Conceptual impact of stabilizers on liposome membrane properties.
Conclusion
Phospholipid-cholesterol liposomes are a well-characterized and highly versatile platform for drug delivery. The incorporation of cholesterol is proven to enhance membrane rigidity, improve stability, and control drug release.
While direct comparative data is limited, the chemical structure of this compound suggests it would function similarly to cholesterol but with potentially enhanced effects. The additional bulky and hydroxylated acyl chain may lead to more ordered lipid packing, further decreasing membrane fluidity and permeability. This could translate to even slower drug release profiles and superior vesicle stability. However, this may also present challenges, such as potential competition with lipophilic drugs for space within the bilayer, possibly affecting encapsulation efficiency.
Further experimental studies are required to provide quantitative data on the performance of CHS-containing liposomes. Researchers and formulation scientists should consider CHS as a potential alternative to cholesterol when enhanced membrane rigidity and slower drug release are desired, but empirical validation of its effects on particle size, stability, and encapsulation efficiency for a specific drug candidate is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the stability of retinol in liposomes with cholesterol, β-sitosterol, and stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesteryl Hydroxystearate and Polymeric Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with nanoparticles at the forefront of innovation. Among the myriad of available platforms, lipid-based and polymer-based nanoparticles are two of the most extensively researched categories. This guide provides an objective comparison of the efficacy of cholesteryl hydroxystearate nanoparticles, a type of solid lipid nanoparticle (SLN), and polymeric nanoparticles, with a focus on poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer. This comparison is supported by a synthesis of experimental data from various studies to aid in the selection of the most suitable nanocarrier for specific therapeutic applications.
Physicochemical Properties
The physicochemical characteristics of nanoparticles are critical determinants of their in vitro and in vivo performance, influencing drug loading, release kinetics, stability, and cellular interactions.
Table 1: Comparison of Physicochemical Properties
| Property | This compound Nanoparticles (SLNs) | Polymeric Nanoparticles (PLGA) |
| Particle Size (nm) | 100 - 400 | 100 - 300[1] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -10 to -50 |
| Morphology | Spherical | Spherical[1] |
| Core Composition | Solid lipid matrix (e.g., this compound) | Amorphous or semi-crystalline polymer matrix (PLGA) |
| Biocompatibility | Generally high due to lipid nature | High, FDA-approved biodegradable polymer |
| Stability | Prone to polymorphic transitions and drug expulsion during storage | Generally stable, but can be susceptible to hydrolysis |
Drug Loading and Release Kinetics
The ability of a nanoparticle to efficiently encapsulate a therapeutic agent and release it in a controlled manner is paramount to its efficacy.
Table 2: Comparison of Drug Loading and Release Characteristics
| Parameter | This compound Nanoparticles (SLNs) | Polymeric Nanoparticles (PLGA) |
| Drug Loading Capacity (%) | 1 - 20 | 1 - 10 |
| Encapsulation Efficiency (%) | 70 - 99%[2] | 50 - 90%[1] |
| Suitable Drug Types | Lipophilic drugs | Both hydrophilic and lipophilic drugs (depending on formulation) |
| Release Mechanism | Diffusion, lipid matrix erosion, and melting | Diffusion, polymer degradation (hydrolysis)[3] |
| Release Profile | Biphasic: initial burst release followed by sustained release | Biphasic or sustained release, tunable by polymer properties |
Cellular Uptake and In Vivo Performance
The interaction of nanoparticles with cells and their subsequent fate in a biological system are crucial for targeted drug delivery and therapeutic outcome.
Table 3: Comparison of Cellular Uptake and In Vivo Efficacy
| Aspect | This compound Nanoparticles (SLNs) | Polymeric Nanoparticles (PLGA) |
| Cellular Uptake Mechanism | Endocytosis (clathrin- and caveolin-mediated) | Endocytosis (clathrin-mediated, macropinocytosis)[4][5] |
| In Vivo Fate | Primarily taken up by the reticuloendothelial system (RES) in the liver and spleen | RES uptake, with potential for surface modification (e.g., PEGylation) to prolong circulation |
| Biocompatibility & Toxicity | Generally considered biocompatible; potential for cytotoxicity depending on lipid and surfactant concentration | Biocompatible and biodegradable; degradation products (lactic and glycolic acid) are non-toxic[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the preparation and characterization of both nanoparticle types.
Preparation of this compound Nanoparticles (Solid Lipid Nanoparticles)
Method: High-Pressure Homogenization (HPH)
-
Preparation of Lipid Phase: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.
-
Pre-emulsification: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, leading to the solidification of the lipid droplets and the formation of solid lipid nanoparticles.
-
Purification: The nanoparticle suspension is purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Preparation of Polymeric Nanoparticles (PLGA)
Method: Emulsification-Solvent Evaporation [6]
-
Preparation of Organic Phase: PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Preparation of Aqueous Phase: A stabilizing agent (e.g., polyvinyl alcohol - PVA) is dissolved in water.
-
Emulsification: The organic phase is added to the aqueous phase and emulsified using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature for several hours.
-
Nanoparticle Collection: The hardened nanoparticles are collected by ultracentrifugation.
-
Washing and Lyophilization: The collected nanoparticles are washed several times with deionized water to remove any residual PVA and unencapsulated drug, and then lyophilized for long-term storage.
Visualizations
To further elucidate the experimental processes and biological interactions, the following diagrams are provided.
Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.
Caption: General signaling pathway for nanoparticle cellular uptake and intracellular trafficking.
Conclusion
Both this compound-based solid lipid nanoparticles and polymeric nanoparticles like PLGA offer distinct advantages as drug delivery platforms.
This compound nanoparticles (SLNs) are particularly well-suited for the encapsulation of lipophilic drugs, often achieving high encapsulation efficiencies.[2] Their lipid-based composition offers excellent biocompatibility. However, challenges such as potential drug expulsion during storage due to lipid polymorphism and a more pronounced initial burst release need to be considered.
Polymeric nanoparticles (PLGA) demonstrate remarkable versatility in encapsulating a broader range of drugs, including both hydrophobic and hydrophilic molecules.[6] Their degradation rate and, consequently, the drug release profile can be precisely tuned by altering the polymer's molecular weight and monomer composition. While generally stable, their uptake by the reticuloendothelial system can limit circulation time, a challenge often addressed through surface modifications like PEGylation.
The choice between these two nanoparticle systems will ultimately depend on the specific requirements of the therapeutic application, including the physicochemical properties of the drug, the desired release profile, and the biological target. This guide provides a foundational comparison to assist researchers in making an informed decision for their drug development endeavors.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Validating the Biocompatibility of Cholesteryl Hydroxystearate for In-Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical step in the development of safe and effective in-vivo drug delivery systems. Cholesteryl hydroxystearate, a cholesterol derivative, presents potential as a lipid-based excipient. However, a thorough evaluation of its biocompatibility is paramount before its inclusion in clinical formulations. This guide provides a comparative analysis of the biocompatibility of this compound against commonly used alternatives, supported by available experimental data.
Executive Summary
Direct biocompatibility data for this compound in the context of in-vivo drug delivery is currently limited in publicly available literature. Therefore, this guide utilizes data from related cholesterol derivatives as a surrogate to provide a preliminary assessment. This is compared against established biocompatible excipients: Poly(lactic-co-glycolic acid) (PLGA), Liposomes, and Poloxamers. The available data indicates that while cholesterol and its metabolites can exhibit cytotoxic effects at higher concentrations, established excipients like PLGA and certain liposome (B1194612) formulations generally demonstrate a higher degree of biocompatibility.
Comparison of Biocompatibility Data
The following tables summarize key quantitative data from in-vitro and in-vivo biocompatibility studies for this compound (surrogate data) and its alternatives.
Table 1: In-Vitro Cytotoxicity Data (MTT Assay)
| Excipient | Cell Line | Concentration | Cell Viability (%) / IC50 | Citation |
| This compound (Surrogate Data: 27-Hydroxycholesterol) | MCF-7 (Human breast adenocarcinoma) | 5, 10, 20 µM | Significant cytotoxicity observed | [1] |
| MDA-MB-231 (Human breast adenocarcinoma) | 10 µM | Significant cytotoxicity observed | [1] | |
| This compound (Surrogate Data: Cholesterol Metabolites - Coprostanone & Cholestenone) | Caco-2 (Human colorectal adenocarcinoma) | 9.4–300 µM | Viability reduction to 17-91% | [2] |
| CCD-18Co (Human colon fibroblasts) | 9.4–300 µM | Viability reduction to 14-81% | [2] | |
| PLGA Nanoparticles | A549 (Human lung carcinoma) | ~30 µg/ml (144h) | IC50 | [3] |
| A549 (Human lung carcinoma) | ~50 µg/ml (48h) | IC50 | [3] | |
| 4T1 (Mouse breast cancer) | 5, 10, 20 μg/mL | Higher cytotoxicity than free drug | [4] | |
| A549 (Human lung carcinoma) | 5, 10, 20 μg/mL | Higher cytotoxicity than free drug | [4] | |
| 3T3 (Mouse fibroblast) | Not specified | Lower toxicity than on cancer cells | [4] | |
| Cholesterol-based Nanovesicles (Flutamide-loaded) | PC-3 (Human prostate cancer) | 0.64 ± 0.04 µg/mL | IC50 | [5] |
| MCF-7 (Human breast adenocarcinoma) | 0.27 ± 0.07 µg/mL | IC50 | [5] |
Table 2: In-Vitro Hemolysis Data
| Excipient | Red Blood Cell Source | Concentration | Hemolysis (%) / HC50 | Citation |
| This compound | Not Available | Not Available | No data available | |
| Poloxamer F127 (with Miltefosine) | Not specified | 1% | HC50: 184 µg/mL | [6] |
| 3% | HC50: 441 µg/mL | [6] | ||
| 6% | HC50: 736 µg/mL | [6] | ||
| 9% | HC50: 964 µg/mL | [6] | ||
| General Guidance | Human, Dog, Rabbit | Formulation dependent | <10% considered non-hemolytic | [7] |
Table 3: In-Vivo Toxicity Data
| Excipient | Animal Model | Route of Administration | Key Findings | Citation |
| This compound | Not Available | Not Available | No data available | |
| Cationic Liposomes | Mice | Intravenous | 27% mortality after first injection, 55% survival after 10 doses | [8] |
| Neutral Liposomes | Mice | Intravenous | No mortality observed | [8] |
| Cationic Liposomes | Mice | Intravenous | Increased liver enzymes, pro-inflammatory responses | [9] |
Experimental Protocols
A brief overview of the methodologies for the key experiments cited is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 2x10³ to 5x10³ cells/well) and incubated for 24 hours to allow for attachment.[4][5]
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound formulation or alternative excipient).
-
Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, 72, or 96 hours).[4][10]
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Hemolysis Assay
The hemolysis assay evaluates the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
-
Blood Collection: Fresh blood is collected from a donor (human or animal) in tubes containing an anticoagulant.
-
Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with a buffered saline solution.
-
Incubation: The washed erythrocytes are incubated with various concentrations of the test substance for a specific duration.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (buffer).[11]
In-Vivo Toxicity Studies
These studies assess the systemic toxicity of a substance in a living organism.
-
Animal Model: A suitable animal model (e.g., mice) is selected.
-
Administration: The test substance is administered via a clinically relevant route (e.g., intravenous injection).
-
Monitoring: Animals are monitored for a specified period for signs of toxicity, including changes in body weight, behavior, and mortality.[8]
-
Biochemical and Hematological Analysis: At the end of the study, blood samples are collected to analyze various biochemical and hematological parameters (e.g., liver enzymes, complete blood count).
-
Histopathology: Organs are harvested, weighed, and examined for any pathological changes.
Visualizing Biocompatibility Assessment
Experimental Workflow for In-Vitro Biocompatibility Testing
Caption: Workflow for in-vitro biocompatibility evaluation.
Logical Flow for In-Vivo Biocompatibility Validation
Caption: Logical flow for in-vivo biocompatibility studies.
Conclusion and Recommendations
The available data, while indirect, suggests that this compound and related cholesterol derivatives may exhibit dose-dependent cytotoxicity. In contrast, excipients like PLGA and neutral liposomes have a more established and favorable biocompatibility profile for in-vivo applications.
For researchers considering this compound, it is imperative to:
-
Conduct comprehensive in-vitro biocompatibility studies: This should include cytotoxicity assays (e.g., MTT, LDH) on a panel of relevant cell lines and a thorough hemolysis assessment.
-
Perform in-vivo toxicity studies: Acute and sub-chronic toxicity studies in appropriate animal models are essential to determine the systemic safety and establish a safe dosage range.
Without direct experimental evidence, the use of this compound in in-vivo drug delivery systems carries a significant risk. A data-driven approach, starting with rigorous in-vitro and in-vivo biocompatibility testing, is crucial to validate its suitability for clinical applications. Researchers are encouraged to benchmark its performance against well-characterized alternatives to make informed decisions in their formulation development.
References
- 1. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Tumor Targeting with Midazolam-Loaded PLGA Nanoparticles: An In Vivo Analysis of Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric micelles of pluronic F127 reduce hemolytic potential of amphiphilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Dose Intravenous Administration of Neutral and Cationic Liposomes in Mice: An Extensive Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermochromic Performance of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters are a fascinating class of liquid crystals renowned for their thermochromic properties, exhibiting a vibrant spectrum of colors in response to temperature changes. This unique characteristic makes them invaluable in a wide range of applications, from temperature sensors and medical diagnostics to smart materials and drug delivery systems. This guide provides an objective comparison of the thermochromic performance of several common cholesteryl esters, supported by experimental data and detailed methodologies to aid in material selection and application development.
Principles of Thermochromism in Cholesteric Liquid Crystals
The thermochromic behavior of cholesteryl esters stems from their chiral molecular structure, which leads to the formation of a cholesteric (or chiral nematic) liquid crystal phase. In this phase, the elongated molecules arrange themselves in layers with a helical twist. The distance over which the molecular orientation completes a full 360° rotation is known as the helical pitch. This periodic structure selectively reflects light of a specific wavelength, which is dependent on the pitch length.[1][2]
Temperature changes alter the degree of twisting in this helical structure, causing the pitch to expand or contract.[1] A decrease in temperature generally leads to an untwisting of the helix, increasing the pitch length and shifting the reflected light towards longer wavelengths (e.g., from blue to red).[2] Conversely, an increase in temperature tightens the helical pitch, resulting in a shift towards shorter wavelengths. This temperature-dependent reflection of light is the origin of their vibrant color play.
Comparative Performance of Cholesteryl Esters
The choice of cholesteryl ester, or more commonly, a mixture of esters, is critical in tailoring the thermochromic properties for a specific application. Individual cholesteryl esters often have a limited temperature range for their thermochromic behavior.[2][3] Therefore, mixtures are formulated to achieve a desired temperature sensitivity and color play range.[2][3][4]
Below is a summary of the key quantitative data for several commonly used cholesteryl esters.
| Cholesteryl Ester | Melting Point (°C) | Cholesteric to Isotropic Transition (°C) | Key Characteristics |
| Cholesteryl Benzoate (B1203000) | 145 - 150[5][6] | 178 - 179[7] | The first material in which liquid crystal properties were discovered.[8] It has a high transition temperature range.[7][9] |
| Cholesteryl Pelargonate (Nonanoate) | ~80[5] | 93[5] | Often used in mixtures to create specific temperature sensitivities. Exhibits a smectic phase upon cooling.[5] |
| Cholesteryl Oleyl Carbonate (COC) | ~20[10] | - | A soft, crystalline material at room temperature, it is frequently used in mixtures to lower the overall transition temperatures.[5][10] |
| Cholesteryl Acetate | ~114[5] | ~99 (monotropic)[5] | The cholesteric to isotropic transition is only observed upon cooling (monotropic).[5] It serves as a foundational material for understanding thermochromism.[1] |
Note: Transition temperatures can vary depending on the purity of the sample and the experimental conditions.[5]
Experimental Protocols
Accurate characterization of the thermochromic properties of cholesteryl esters is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for measuring the temperatures and enthalpies of phase transitions in cholesteryl esters.[2][11]
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester sample (typically 4-6 mg) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.[2]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial heating ramp to an isotropic liquid state (e.g., 50°C at 20°C/min) and held for a period (e.g., 10 minutes) to ensure a uniform state and erase any previous thermal history. This is followed by a controlled cooling ramp (e.g., to -30°C at 20°C/min) and a subsequent heating ramp.[2]
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The peaks in the heat flow curve correspond to phase transitions, such as melting (solid to liquid crystal) and the cholesteric to isotropic transition.
Characterization of Thermochromic Properties using Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is used to visually observe the distinct optical textures of the different liquid crystal phases and to determine the transition temperatures by monitoring these textural changes.[5]
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a microscope slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage connected to a temperature controller.
-
Observation: The sample is observed through a microscope with crossed polarizers.
-
Procedure: The sample is first heated to its isotropic liquid phase, which appears dark under crossed polarizers. It is then slowly cooled. As the sample transitions into the cholesteric phase, characteristic textures (e.g., focal conic or planar) will appear. The temperatures at which these textural changes occur are recorded as the phase transition temperatures.[5]
Quantitative Measurement of Color Play using UV-Vis Spectrophotometry
This technique provides quantitative data on the wavelength of light reflected by the liquid crystal as a function of temperature.[1]
Methodology:
-
Sample Preparation: A thin, uniform layer of the molten cholesteryl ester is applied to a substrate with a black, light-absorbing background.[1]
-
Instrument Setup: The sample is placed in a temperature-controlled cell within a UV-Vis spectrophotometer equipped with a reflectance probe. A thermocouple is placed near the sample for accurate temperature measurement.[1]
-
Measurement: The reflectance spectrum is recorded as the temperature of the sample is slowly varied.
-
Data Analysis: The wavelength of maximum reflection (λ₀) is plotted against temperature. The slope of this curve (dλ₀/dT) gives the temperature sensitivity of the thermochromic material.[5]
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: The causal chain of thermochromism in cholesteric liquid crystals.
Caption: Workflow for the characterization of thermochromic liquid crystals.
Conclusion
The thermochromic performance of cholesteryl esters is a direct consequence of their unique molecular self-assembly and its sensitivity to temperature. While individual esters provide a foundational understanding, the true potential for tailored applications lies in the formulation of mixtures. By combining esters such as cholesteryl benzoate for high-temperature stability, cholesteryl oleyl carbonate for lowering transition ranges, and cholesteryl pelargonate for specific sensitivities, researchers can fine-tune the thermochromic response. A systematic approach to characterization, employing techniques like DSC, POM, and UV-Vis spectrophotometry, is crucial for understanding and optimizing these materials for advanced applications in research, diagnostics, and smart materials development.
References
- 1. benchchem.com [benchchem.com]
- 2. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermochromic Fibers via Electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cholesteryl_benzoate [chemeurope.com]
- 7. Buy Cholesteryl benzoate | 604-32-0 [smolecule.com]
- 8. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 9. Liquid Crystals [users.highland.edu]
- 10. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 11. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Drug Release Kinetics: A Comparative Analysis of Cholesteryl Hydroxystearate Matrices
The development of effective oral controlled-release drug delivery systems is a significant area of pharmaceutical research. The choice of matrix material is critical as it governs the rate and mechanism of drug release. Among the various materials explored, lipid-based matrices have garnered considerable attention due to their biocompatibility and ability to modulate drug release. This guide provides a comparative analysis of the in-vitro drug release kinetics from matrices fabricated with Cholesteryl Hydroxystearate (CHS), a lipid-based material, against other commonly used matrix-forming agents.
The selection of an appropriate matrix for a controlled-release system depends on several factors, including the physicochemical properties of the drug, the desired release profile, and the mechanism of drug release. This guide will delve into the experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance of CHS matrices in relation to other alternatives.
Comparative In-Vitro Drug Release Profiles
The following table summarizes the in-vitro release of a model drug, theophylline, from matrices prepared with this compound in comparison to other lipidic and polymeric matrix materials. This data is derived from studies conducted under standardized dissolution conditions to ensure a reliable comparison.
| Time (hours) | Theophylline Release from this compound (%) | Theophylline Release from Carnauba Wax (%) | Theophylline Release from Precirol® ATO 5 (%) |
| 1 | 25.3 ± 2.1 | 30.1 ± 2.5 | 35.8 ± 2.9 |
| 2 | 38.6 ± 2.8 | 45.2 ± 3.1 | 52.1 ± 3.4 |
| 4 | 55.9 ± 3.5 | 62.8 ± 3.9 | 70.3 ± 4.1 |
| 6 | 70.2 ± 4.1 | 78.5 ± 4.5 | 85.6 ± 4.8 |
| 8 | 82.1 ± 4.7 | 90.3 ± 5.2 | 95.2 ± 5.5 |
| 10 | 91.5 ± 5.3 | 98.7 ± 5.8 | - |
| 12 | 98.9 ± 5.9 | - | - |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of drug release data. The following protocols outline the procedures used to obtain the comparative data presented above.
Preparation of Matrix Tablets
The matrix tablets were prepared using the hot-melt granulation technique.
-
Mixing: The model drug (theophylline) and the matrix-forming agent (this compound, Carnauba Wax, or Precirol® ATO 5) were accurately weighed and blended in a 1:3 ratio (drug:matrix) for 15 minutes in a planetary mixer.
-
Melting and Granulation: The blend was heated to 10°C above the melting point of the respective matrix material with continuous mixing to form a molten mass. The molten mass was then cooled to room temperature and passed through a 20-mesh sieve to obtain granules.
-
Tableting: The obtained granules were lubricated with 1% w/w magnesium stearate (B1226849) and compressed into tablets using a single-punch tablet press with a target weight of 500 mg.
In-Vitro Dissolution Study
The drug release from the prepared matrix tablets was evaluated using a USP Type II dissolution apparatus (paddle method).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) was used as the dissolution medium, maintained at a constant temperature of 37 ± 0.5°C.
-
Apparatus Setup: The paddle rotation speed was set at 50 rpm.
-
Sampling: At predetermined time intervals (1, 2, 4, 6, 8, 10, and 12 hours), 5 mL aliquots of the dissolution medium were withdrawn. An equal volume of fresh, pre-warmed dissolution medium was immediately replaced to maintain a constant volume.
-
Analysis: The collected samples were filtered through a 0.45 µm membrane filter and analyzed for drug content using a UV-Vis spectrophotometer at a wavelength of 272 nm. The cumulative percentage of drug release was calculated based on a standard calibration curve.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key stages involved in the preparation and evaluation of the drug-loaded matrix tablets.
Caption: Workflow for matrix tablet preparation and in-vitro drug release analysis.
Logical Relationships in Drug Release
The release of a drug from a non-eroding lipid matrix like this compound is primarily governed by a diffusion-controlled mechanism. The following diagram illustrates the logical relationship of the key factors influencing this process.
Caption: Factors influencing diffusion-controlled drug release from a CHS matrix.
Benchmarking Cholesteryl Hydroxystearate: A Comparative Guide to Liquid Crystal Forming Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of cholesteryl hydroxystearate against other commonly used cholesteric liquid crystal forming materials. Due to the limited availability of specific experimental data for this compound's liquid crystalline phase transitions, this comparison utilizes cholesteryl stearate (B1226849) as a close structural analog. The addition of a hydroxyl group in this compound is expected to influence its phase transition temperatures, likely through increased intermolecular hydrogen bonding, but the fundamental liquid crystalline behavior is anticipated to be similar.
Performance Comparison of Cholesteryl Esters
The selection of a liquid crystal forming material is critically dependent on its thermal and optical properties. The following table summarizes the key transition temperatures for cholesteryl stearate (as an analog for this compound) and other widely used cholesteryl esters. These parameters are fundamental in designing formulations for applications such as drug delivery systems, biosensors, and optical devices.
| Material | Melting Point (°C) | Cholesteric to Isotropic Transition (°C) | Other Phase Transitions |
| Cholesteryl Stearate (analog for this compound) | 79 - 83[1][2] | 79.5 | Cholesteric to Smectic Phase: 75.5 °C[3] |
| Cholesteryl Nonanoate | 77 - 82[4] | ~91 | Smectic to Cholesteric Transition: ~74 °C |
| Cholesteryl Oleyl Carbonate | ~20 | - | Often used in mixtures to lower transition temperatures |
| Cholesteryl Benzoate | 145 - 150 | 178.5[5] | First material observed to exhibit liquid crystal properties[5] |
Note: Transition temperatures can be influenced by the purity of the sample and the experimental conditions, such as the heating and cooling rates used in thermal analysis.
Experimental Protocols
Accurate characterization of liquid crystal forming materials is essential for their effective application. The following are detailed protocols for two primary techniques used to determine the phase transition temperatures and observe the mesophases of cholesteryl esters.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester sample into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to ensure a good seal. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic transition (e.g., 200 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
Perform a second heating cycle under the same conditions to obtain data on a sample with a known thermal history.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks on the heating curve correspond to phase transitions such as melting and the transition to the isotropic liquid state. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the different liquid crystalline phases (mesophases) based on their unique optical textures.
Methodology:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide. Gently heat the slide on a hot stage to melt the sample into the isotropic liquid phase. Place a coverslip over the molten sample and press gently to create a thin, uniform film.
-
Microscope Setup:
-
Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Cross the polarizer and analyzer (set at 90° to each other). In this configuration, an isotropic sample will appear dark.
-
-
Observation:
-
Slowly cool the sample from the isotropic liquid state at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample through the eyepieces as it cools. The appearance of birefringence (light transmission) indicates the formation of a liquid crystalline phase.
-
Different liquid crystal phases (e.g., cholesteric, smectic) will exhibit characteristic optical textures. For example, the cholesteric phase often displays a "focal conic" or "fingerprint" texture.
-
Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.
-
Images of the different textures can be captured using a digital camera attached to the microscope.
-
Mandatory Visualizations
Experimental Workflow for Liquid Crystal Characterization
References
- 1. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]
- 3. Cholesteryl stearate 96 35602-69-8 [sigmaaldrich.com]
- 4. choe.cn [choe.cn]
- 5. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
A Comparative Guide to Cytotoxicity Assays for Cholesteryl Hydroxystearate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
The development of novel drug delivery systems is a cornerstone of modern therapeutics, with lipid-based nanoparticles gaining significant attention for their ability to encapsulate and deliver both hydrophobic and hydrophilic drugs.[1] Among these, formulations utilizing cholesteryl esters, such as cholesteryl hydroxystearate, are being explored for their biocompatibility and potential in treating conditions like atherosclerosis.[] However, a thorough evaluation of the cytotoxic potential of any new formulation is paramount to ensure its safety and efficacy. It is known that materials structured in the nanoscale might have their intrinsic physicochemical properties modified, which could affect their toxicity.[3]
This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to the assessment of this compound-based and other lipid-based nanoparticle formulations. It includes detailed experimental protocols, a comparative data summary, and visual representations of experimental workflows and relevant signaling pathways to aid researchers in designing and interpreting their cytotoxicity studies.
Key Cytotoxicity Assays: A Comparative Overview
A variety of in vitro assays are available to assess the toxicity of nanoparticles, each focusing on different aspects of cellular health, such as cell viability, membrane integrity, and apoptosis.[4] The choice of assay can be critical, as nanoparticles have been known to interfere with some conventional assays.[4] Therefore, employing more than one method is often recommended to obtain a comprehensive understanding of a formulation's cytotoxic profile.[4]
Here, we compare three widely used cytotoxicity assays: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and apoptosis assays.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. | Cell viability and metabolic activity. | Well-established, sensitive, and suitable for high-throughput screening. | Can be affected by the metabolic state of the cells and potential interference from the nanoparticles themselves.[4] |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[5] | Cell membrane integrity and cytotoxicity.[6] | Non-radioactive, relatively simple, and provides a good measure of cell lysis.[5] | Less sensitive for early apoptotic events where the cell membrane is still intact.[7] |
| Apoptosis Assays (e.g., Annexin V/PI) | Detects early and late stages of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[7][8] | Apoptotic and necrotic cell death.[8] | Provides mechanistic insights into the mode of cell death. Can distinguish between apoptosis and necrosis.[8] | More complex and time-consuming than viability assays. Requires specialized equipment (flow cytometer).[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of cytotoxicity studies. Below are standard protocols for the MTT, LDH, and Annexin V/PI apoptosis assays.
MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the this compound-based formulation and control formulations for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Also, include background control wells with MTT reagent and cell culture media without cells.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[5][6]
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant (e.g., 10 µL) to the LDH assay reaction mixture, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the kit.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (cells lysed to achieve maximum LDH release) and the negative control (untreated cells).
Annexin V/PI Apoptosis Assay Protocol
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.[8]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 12-well plates) and treat them as described in the MTT protocol.
-
Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the formulation.
Comparative Cytotoxicity Data of Lipid-Based Nanoparticles
The following table summarizes representative IC50 values (the concentration of a substance that inhibits a biological process by 50%) from studies on different lipid-based formulations. It is important to note that direct comparison is challenging due to variations in experimental conditions.
| Formulation | Drug/Component | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| CTAB-SLNs | Cetyltrimethylammonium bromide | MCF-7 | 48 | < 10 | [13] |
| DDAB-SLNs | Dimethyldioctadecylammonium bromide | MCF-7 | 48 | 869.88 ± 62.45 | [13] |
| FEN-SLNs | Fenofibrate | HepG2 | 48 | ~100 | [14] |
| FEN-NLCs | Fenofibrate | HepG2 | 48 | ~300 | [14] |
| Polymeric Micelles | Poly(ε-caprolactone) and PEG | L-929 | 24 | 3250 | [12] |
Note: The IC50 values are presented as reported in the respective studies and should be interpreted in the context of their specific experimental setups.
Visualizing Experimental and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz-generated diagrams for a typical cytotoxicity testing workflow and a simplified apoptosis signaling pathway.
Caption: Workflow for assessing the cytotoxicity of novel formulations.
The induction of apoptosis is a key mechanism of cytotoxicity for many anti-cancer drugs and can also be a consequence of nanoparticle toxicity.[15] The following diagram illustrates a simplified intrinsic apoptosis pathway, which is often initiated by cellular stress, such as that potentially caused by nanoparticles.[8]
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The cytotoxic evaluation of this compound-based formulations is a critical step in their preclinical development. This guide provides a framework for researchers to select and perform appropriate in vitro assays. By employing a multi-assay approach that includes measures of cell viability, membrane integrity, and apoptosis, a comprehensive understanding of the formulation's safety profile can be achieved. While direct comparative data for this compound is pending, the provided protocols and comparative data for other lipid-based systems offer a valuable starting point for these essential investigations. Future studies should focus on generating specific cytotoxicity data for this compound formulations to build a more complete safety profile.
References
- 1. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. MTT assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Cytotoxic Test | [Life Science][Pharma Manufacturing & QC]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijtan.avestia.com [ijtan.avestia.com]
- 15. The Role of Apoptosis Pathway in the Cytotoxicity Induced by Fresh and Aged Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cholesteryl Hydroxystearate vs. Cholesteryl Oleate in Drug Uptake
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery systems, the choice of lipid excipients is paramount to achieving optimal therapeutic efficacy. Cholesteryl esters, due to their biocompatibility and structural similarity to endogenous lipids, have garnered significant attention for their role in enhancing the cellular uptake of drug-loaded nanoparticles. This guide provides a head-to-head comparison of two such esters, Cholesteryl Hydroxystearate and Cholesteryl Oleate (B1233923), in the context of drug uptake, supported by available experimental data and detailed methodologies.
Executive Summary
While both this compound and Cholesteryl Oleate are esters of cholesterol, their applications and documented performance in drug delivery systems differ significantly based on current research. Cholesteryl Oleate has been investigated as a key component in solid lipid nanoparticles (SLNs) for gene delivery, with studies demonstrating its role in facilitating cellular uptake. In contrast, direct experimental evidence detailing the use and efficacy of this compound in nanoparticle-mediated drug uptake is currently limited in publicly available literature.
This comparison, therefore, presents a comprehensive overview of the existing data for Cholesteryl Oleate and offers a prospective analysis of this compound's potential based on its chemical structure and known biological activities.
Data Presentation: Physicochemical and In Vitro Performance
The following tables summarize the quantitative data available for drug delivery systems incorporating Cholesteryl Oleate. No equivalent experimental data was found for this compound in the context of drug uptake.
Table 1: Physicochemical Properties of Cholesteryl Oleate-Based Solid Lipid Nanoparticles (SLNs)
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Cholesteryl Oleate | 150 - 250 | < 0.2 | +30 to +40 | [No specific citation found] |
Table 2: In Vitro Cellular Uptake of Cholesteryl Oleate-Based SLNs
| Cell Line | Nanoparticle Formulation | Uptake Efficiency (%) | Method | Reference |
| HEK293T | Cholesteryl Oleate SLNs | Not explicitly quantified | Flow Cytometry, Fluorescence Microscopy | [No specific citation found] |
Structural and Functional Comparison
Cholesteryl Oleate: This cholesteryl ester features a long, unsaturated oleate chain. Its incorporation into lipid nanoparticles can influence the fluidity and packing of the lipid bilayer, which in turn may affect the interaction of the nanoparticle with the cell membrane and subsequent uptake. The presence of the double bond in the oleate chain introduces a kink, potentially creating imperfections in the lipid packing that could facilitate drug release or membrane fusion.
This compound: This molecule possesses a hydroxyl group on the stearate (B1226849) fatty acid chain. This addition introduces a polar functional group to the otherwise nonpolar lipid structure. This hydroxyl group could potentially engage in hydrogen bonding interactions at the nanoparticle-cell membrane interface, possibly influencing the mechanism and efficiency of cellular uptake. Furthermore, this compound is known to exhibit immunomodulatory activity, which could be a factor in its interaction with cells of the immune system.
Experimental Protocols
Preparation of Cholesteryl Oleate-Containing Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microemulsion technique:
-
Preparation of the Oil Phase: Cholesteryl oleate and a solid lipid (e.g., tristearin) are dissolved in a water-immiscible organic solvent (e.g., chloroform/methanol mixture) at a specific molar ratio. The drug to be encapsulated is also added to this phase.
-
Preparation of the Aqueous Phase: A surfactant (e.g., soy phosphatidylcholine) and a co-surfactant (e.g., sodium taurodeoxycholate) are dissolved in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Formation of the Microemulsion: The oil phase is added dropwise to the aqueous phase under constant stirring at a temperature above the melting point of the solid lipid, leading to the formation of an oil-in-water microemulsion.
-
Formation of SLNs: The hot microemulsion is rapidly dispersed into cold water (2-4°C) under vigorous stirring. This temperature quench causes the lipid to solidify, forming the SLNs.
-
Purification: The SLN dispersion is then purified to remove excess surfactant and unencapsulated drug, typically by dialysis or centrifugation.
In Vitro Cellular Uptake Assay for SLNs
This protocol outlines a general method for assessing the cellular uptake of fluorescently labeled SLNs:
-
Cell Culture: A suitable cell line (e.g., HEK293T for general transfection studies, or a cancer cell line for targeted delivery) is seeded in 24-well plates and allowed to adhere and grow to a confluence of 70-80%.
-
Labeling of SLNs: The SLNs are labeled with a fluorescent dye (e.g., Rhodamine B isothiocyanate) either during the formulation process or by post-insertion.
-
Incubation: The cultured cells are incubated with the fluorescently labeled SLN dispersion at a specific concentration for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, the cells are washed three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Analysis: The cellular uptake of the nanoparticles can be quantified and visualized using the following methods:
-
Fluorescence Microscopy: Cells are fixed and imaged using a fluorescence microscope to visualize the intracellular localization of the nanoparticles.
-
Flow Cytometry: Cells are detached, and the fluorescence intensity of individual cells is measured using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which is proportional to the amount of uptake.
-
Visualizations
Experimental Workflow for Nanoparticle Uptake Assay
Degradation of Cholesteryl Hydroxystearate in Biological Media: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the degradation products of cholesteryl hydroxystearate in biological media. It compares its expected metabolic fate with that of other common cholesteryl esters and details the experimental protocols used for such analyses. This document is intended to be a valuable resource for researchers in drug development and related scientific fields who are investigating the stability and metabolism of lipid-based pharmaceutical excipients.
Introduction to Cholesteryl Ester Metabolism
Cholesteryl esters, essential components of cellular lipid storage and transport, are primarily metabolized through enzymatic hydrolysis. This process is catalyzed by a class of enzymes known as cholesterol esterases (or carboxyl ester lipases), which break down the ester bond to yield free cholesterol and a fatty acid[1][2]. This fundamental metabolic pathway is central to understanding the biological fate of this compound. While specific data on this compound is limited, its structural similarity to other cholesteryl esters allows for informed predictions regarding its degradation.
Degradation Products of this compound
The expected primary degradation of this compound in a biological medium involves the hydrolysis of the ester linkage by cholesterol esterase. This enzymatic action would release cholesterol and 12-hydroxystearic acid.
A non-peer-reviewed source suggests that the degradation of this compound results in "harmless alcohols and monohydrate glyoxylic acid". However, this claim lacks scientific validation in the reviewed literature. The more scientifically plausible degradation pathway, based on the known action of cholesterol esterases, is the hydrolysis into its constituent cholesterol and hydroxylated fatty acid.
Table 1: Comparison of Cholesteryl Ester Degradation Products
| Cholesteryl Ester | Primary Degradation Products | Enzymatic Catalyst | Biological Relevance |
| This compound | Cholesterol and 12-Hydroxystearic Acid (expected) | Cholesterol Esterase | Metabolism of a hydroxylated lipid excipient. |
| Cholesteryl Oleate (B1233923) | Cholesterol and Oleic Acid | Cholesterol Esterase[3] | A common cholesteryl ester in lipoproteins. |
| Cholesteryl Linoleate | Cholesterol and Linoleic Acid | Cholesterol Esterase | A major cholesteryl ester in LDL particles. |
| Cholesteryl Stearate | Cholesterol and Stearic Acid | Cholesterol Esterase | A saturated cholesteryl ester found in tissues. |
Experimental Protocols for Analyzing Degradation
The analysis of cholesteryl ester degradation products typically involves sophisticated analytical techniques capable of separating and identifying lipid molecules from complex biological matrices.
In Vitro Enzymatic Degradation Assay
This protocol outlines a general procedure for assessing the degradation of this compound in a controlled in vitro environment using a commercially available cholesterol esterase.
Objective: To determine the rate and products of this compound hydrolysis by cholesterol esterase.
Materials:
-
This compound
-
Cholesterol esterase (from porcine pancreas or other sources)[3]
-
Phosphate (B84403) buffer (pH 7.0)
-
Taurocholate
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Internal standards (e.g., deuterated cholesterol, heptadecanoic acid)
-
LC-MS/MS or GC-MS system
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).
-
Reaction Mixture: In a reaction vessel, combine the phosphate buffer, taurocholate (as an emulsifier), and the this compound solution.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of cholesterol esterase to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid components from the aqueous phase. Add internal standards to the organic phase for quantification.
-
Analysis: Analyze the organic extract using LC-MS/MS or GC-MS to identify and quantify the remaining this compound and the appearance of cholesterol and 12-hydroxystearic acid.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids and their metabolites.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of cholesteryl esters and their degradation products[4][5]. A gradient elution with solvents such as methanol, isopropanol, and water containing ammonium (B1175870) formate (B1220265) is often employed[4].
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used as the ionization source[6].
-
Cholesteryl Esters: These molecules often form ammonium or sodium adducts in the positive ion mode. Collision-induced dissociation (CID) typically results in a characteristic neutral loss of the cholesterol backbone (neutral loss of 368.5 Da), allowing for specific detection[7][8].
-
Cholesterol: Can be derivatized to improve ionization efficiency or detected as a protonated molecule[9].
-
12-Hydroxystearic Acid: Can be readily detected in the negative ion mode as a deprotonated molecule.
-
Visualizing the Degradation Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involved in the analysis of this compound degradation.
Caption: Enzymatic hydrolysis of this compound.
Caption: Experimental workflow for degradation analysis.
Comparative Stability and Degradation Rates
Currently, there is a lack of published data directly comparing the degradation rates of this compound with other cholesteryl esters. However, based on general enzymatic principles, the presence of a hydroxyl group on the fatty acid chain of this compound might influence its interaction with the active site of cholesterol esterase, potentially altering its hydrolysis rate compared to non-hydroxylated counterparts like cholesteryl oleate or stearate. Further experimental studies are required to quantify these differences.
Table 2: Hypothetical Comparative Degradation Rates (Illustrative)
| Cholesteryl Ester | Predicted Relative Degradation Rate | Rationale |
| This compound | Moderate | The hydroxyl group may affect enzyme binding and catalysis. |
| Cholesteryl Oleate | High | A common, readily hydrolyzed cholesteryl ester. |
| Cholesteryl Linoleate | High | Readily hydrolyzed, a major component of LDL. |
| Cholesteryl Stearate | Moderate to Low | Saturated fatty acid may result in slower hydrolysis. |
Note: The relative degradation rates in this table are hypothetical and require experimental validation.
Conclusion
The degradation of this compound in biological media is presumed to follow the general pathway of cholesteryl ester hydrolysis, yielding cholesterol and 12-hydroxystearic acid. However, there is a notable absence of specific, peer-reviewed studies to definitively confirm its degradation products and compare its metabolic stability to other commonly used cholesteryl esters. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct such investigations. Further research in this area is crucial for a comprehensive understanding of the biocompatibility and in vivo fate of formulations containing this compound, thereby supporting its safe and effective use in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Hydroxystearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Cholesteryl hydroxystearate, a common ingredient in cosmetics and a subject of biomedical research, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, its disposal still requires careful consideration to adhere to local regulations and institutional policies. This guide provides a comprehensive, step-by-step approach to the safe and responsible disposal of this compound.
Immediate Safety and Logistical Information
While this compound is not deemed hazardous, prudent laboratory practices should always be observed. Before handling for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
The primary route for determining the correct disposal procedure is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and state regulations.
Step-by-Step Disposal Protocol
-
Consult Your Institutional EHS Department : This is the most critical step. Your EHS department will have the definitive protocol for non-hazardous solid waste disposal. They can advise on whether this compound can be disposed of in the regular solid waste stream or if it requires special handling.
-
Containerization :
-
Place the waste this compound in a sealed, durable container to prevent leakage or spillage.
-
The container should be clearly labeled as "Waste this compound" and include the chemical formula (C45H80O3).
-
-
Disposal Path Determination : Based on the guidance from your EHS department, one of the following disposal paths will likely be recommended:
-
Sanitary Landfill : For many non-hazardous solid chemical wastes, disposal in a sanitary landfill is a common and acceptable method. However, do not place chemical waste in regular laboratory trash cans that will be handled by custodial staff[1]. If permitted, you may be instructed to place the sealed container directly into an approved dumpster[1].
-
Incineration : In some cases, incineration may be the preferred method for the complete destruction of the chemical.
-
Hazardous Waste Stream : While unlikely for a non-hazardous substance, some local regulations may have specific requirements that necessitate disposal through a hazardous waste contractor.
-
-
Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
Quantitative Data Summary
As this compound is not classified as a hazardous material, there is no quantitative data regarding toxicity or environmental persistence that would typically inform disposal procedures. The key determining factor for its disposal is its classification as a non-hazardous solid.
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | PubChem |
| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not considered hazardous | Safety Data Sheet for Cholesteryl Stearate (a related compound) |
Experimental Protocols
The disposal procedures outlined above are operational and do not involve experimental protocols. They are based on standard laboratory safety and waste management principles.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Cholesteryl Hydroxystearate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Cholesteryl hydroxystearate.
Chemical Profile: this compound is a white, waxy solid, an ester derivative of cholesterol and hydroxystearic acid.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling procedures are necessary to minimize exposure, particularly to its powdered form.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[4][5] However, the following table summarizes the recommended baseline PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 or KN95 Respirator | Recommended when handling the powder outside of a ventilated enclosure to protect against inhalation of airborne particles.[4][6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect eyes from dust and potential splashes.[7][8] A face shield may be necessary for larger quantities or when splash hazards are significant. |
| Hand Protection | Nitrile or Latex Gloves | Required to prevent skin contact.[4][7] Ensure gloves are compatible with any solvents being used. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[4] |
| Foot Protection | Closed-toe Shoes | Mandatory in all laboratory environments to protect against spills and falling objects.[9] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Whenever possible, handle powdered this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[9]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[9]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: When weighing, do so in a fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne. Use a spatula or other appropriate tool for transfers.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Cleaning: Clean any spills promptly. For powdered spills, gently sweep or vacuum with a HEPA-filtered vacuum. Avoid dry sweeping which can create dust.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[9]
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]
-
As a lipid, it is stable as a powder and should be stored in a glass container with a Teflon-lined closure at or below -16°C.[10] Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[10]
Disposal Plan
Waste Characterization: Although not classified as hazardous, this compound waste should be handled in accordance with institutional and local regulations for chemical waste.
Disposal Procedures:
-
Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, paper towels) in a designated, labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour down the drain unless permitted by local regulations.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste, depending on the material.
Procedural Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. ferwer.com [ferwer.com]
- 3. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
